Fedratinib exerts its primary therapeutic effect by potently and selectively inhibiting Janus kinase 2 (JAK2).
The diagram below illustrates how this compound targets the dysregulated JAK-STAT signaling pathway in myelofibrosis.
The table below summarizes key quantitative data that defines this compound's inhibitory profile [1] [2] [3].
| Target or Parameter | IC50 / Value | Description / Significance |
|---|---|---|
| JAK2 & JAK2V617F | 3 nM | Primary therapeutic target; high potency against the common driver mutation. |
| FLT3 | 15 nM | Off-target activity; potential secondary therapeutic target. |
| BRD4 | ~130 nM | Off-target activity; may synergistically block NF-κB and inflammatory cytokine production. |
| JAK1 | ~105 nM (35x less) | Higher selectivity for JAK2 may reduce immunosuppressive side effects. |
| Plasma Protein Binding | ≥92% | High binding influences drug distribution and free active concentration. |
| Effective Half-Life | 41 hours | Supports once-daily oral dosing. |
The characterization of this compound's mechanism relied on several foundational experimental techniques.
Beyond JAK2 inhibition, this compound's profile includes other biologically relevant activities.
The foundational work on fedratinib was driven by the need for a selective JAK2 inhibitor following the discovery of the JAK2 V617F mutation's role in myeloproliferative neoplasms (MPNs) like myelofibrosis [1].
The diagram below illustrates the core mechanism of action of this compound and the key experimental findings from its preclinical development.
Figure 1: this compound's core mechanism of action and key preclinical validation experiments.
The clinical development of this compound progressed through phased trials, first establishing its safety and efficacy in JAK-inhibitor naïve patients, and then demonstrating its value in the second-line setting after ruxolitinib.
The table below summarizes the pivotal clinical trials that supported the approval of this compound.
| Trial (Phase) | Patient Population | Key Efficacy Outcomes | Key Safety Findings |
|---|
| JAKARTA (Phase 3) [1] | JAKi-naïve, Int-2/High-risk MF (n=289) | SVR35 at W24: 36% (400 mg) vs 1% (placebo) TSS50 at W24: 36% (400 mg) vs 7% (placebo) | Grade 3/4 anemia (54%), thrombocytopenia (27.5%); GI toxicity (nausea, diarrhea, vomiting) | | JAKARTA2 (Phase 2) [1] | MF with prior ruxolitinib (n=97) | SVR35 at W24: 55% TSS50 at W24: 26% | Similar safety profile; managed with dose reduction/supportive care |
A critical challenge during its development was a FDA clinical hold in 2013 due to cases of suspected Wernicke's encephalopathy (WE), a neurological emergency caused by thiamine (Vitamin B1) deficiency [1]. Subsequent investigation suggested that the cases were likely linked to significant baseline malnutrition and severe gastrointestinal toxicity, which impaired oral intake and thiamine absorption, rather than a direct drug effect [1]. The hold was lifted in 2018, and the drug was approved in 2019 with a black box warning for encephalopathy, mandating thiamine monitoring and replacement [1] [4].
For researchers seeking to understand or replicate the foundational studies, here are the methodologies for key experiments from the this compound development journey.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against JAK2 and other kinases, establishing its selectivity profile [2].
This assay evaluates the functional consequence of JAK2 inhibition on the viability and survival of JAK2-mutant cell lines [2].
This functional assay demonstrates the direct impact of this compound on primary human hematopoietic progenitors, particularly those carrying the JAK2V617F mutation [2].
Research continues to explore the full potential of this compound, moving beyond single-agent use. Its unique kinome profile, including BRD4 inhibition, makes it an appealing candidate for combination regimens [1].
The table below summarizes the key potency and selectivity data for fedratinib.
| Target | Reported IC₅₀ Value | Experimental Context | Selectivity (vs. JAK2) |
|---|---|---|---|
| JAK2 | 3 nM | Cell-free kinase assay [1] [2] [3] | - |
| JAK2V617F | 3 nM | Cell-free kinase assay [1] [2] [3] | - |
| FLT3 | 15 nM | Cell-free kinase assay [1] [2] | 5-fold less selective |
| RET (c-RET) | 48 nM | Cell-free kinase assay [1] [2] | 16-fold less selective |
| JAK1 | 105 nM (IC₅₀ not directly provided; calculated from selectivity data) | Cell-free kinase assay [1] [4] [3] | 35-fold more selective for JAK2 [1] |
| JAK3 | >1000 nM (IC₅₀ not directly provided; calculated from selectivity data) | Cell-free kinase assay [1] [4] [3] | 334-fold more selective for JAK2 [1] |
The activity of this compound extends to cellular models, as shown in the table below.
| Cell Line / Model | Assay Type | Reported IC₅₀ / EC₅₀ | Description |
|---|---|---|---|
| HEL | Growth Inhibition | 305 nM [1] | Cell line harboring JAK2V617F mutation [1] |
| Ba/F3 JAK2V617F | Growth Inhibition | 270 nM [1] | Murine pro-B cell line expressing human JAK2V617F [1] |
| MV4-11 | Antiproliferative | 79 nM (EC₅₀) [1] | Human leukemia cell line |
| UKE-1 | Growth Inhibition | 0.66 µM (660 nM) [5] | Cell line driven by JAK2 V617F mutant |
To help you interpret the data and design your own experiments, here are methodologies commonly used to generate the results cited.
Cell-Free Kinase Assay (Radiometric): This standard assay measures a compound's ability to directly inhibit kinase activity. The protocol involves incubating the purified kinase domain (e.g., JAK2) with ATP (often radiolabeled) and a substrate. This compound's IC₅₀ of 3 nM for JAK2 was determined in such cell-free systems, with biochemical inhibition IC₅₀ values as low as 0.40 nM reported in some radiometric assays [1] [5].
Cellular Growth Inhibition/Proliferation Assay (XTT/AlamarBlue): This method assesses the anti-proliferative effect of a drug on cells. Cells are seeded in multi-well plates and treated with a concentration range of this compound for a set duration (e.g., 48-72 hours). Cell viability/proliferation is then quantified using colorimetric or fluorometric reagents like XTT or AlamarBlue [1] [6]. The IC₅₀ is the concentration that reduces cell proliferation by 50% compared to untreated controls.
Apoptosis Assay (Annexin V/Flow Cytometry): To determine if growth inhibition is due to cell death, apoptosis assays are performed. Cells treated with this compound for 24-48 hours are stained with Annexin V (which binds to phosphatidylserine externalized on the cell membrane during early apoptosis) and a viability dye like DAPI. The percentage of apoptotic cells is then quantified using flow cytometry [1] [6].
Immunoblotting (Western Blot): This technique confirms the on-target effect of this compound by analyzing changes in protein phosphorylation and expression. After treatment, cell lysates are prepared, and proteins are separated by electrophoresis, transferred to a membrane, and probed with specific antibodies. This compound treatment reduces phosphorylation of JAK2 itself and its key downstream effectors, STAT3 and STAT5, without affecting total protein levels [1] [6].
The following diagram illustrates the mechanism of this compound within the JAK-STAT signaling context, based on the experimental data.
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 to block its catalytic activity. This inhibition prevents the phosphorylation and activation of STAT transcription factors, leading to reduced expression of pro-survival and proliferative genes like Bcl-XL and c-MYC [1] [4] [6]. This mechanism ultimately results in inhibited proliferation and induced apoptosis in dependent cells.
Fedratinib was designed for selective inhibition of JAK2. The table below summarizes key quantitative data from biochemical and cellular assays, essential for understanding its SAR profile [1].
| Property / Assay | Target / Cell Line | Result / Value | Experimental Context |
|---|---|---|---|
| Biochemical IC₅₀ | JAK2 | 3 nM | Recombinant human kinase assay [1]. |
| JAK2 (V617F) | 3 nM | Recombinant human kinase assay [1]. | |
| JAK1 | 36 nM | Selectivity ratio vs. JAK2: ~35-fold [2] [1]. | |
| JAK3 | >1000 nM | Selectivity ratio vs. JAK2: >300-fold [2] [1]. | |
| FLT3 | 15 nM | Off-target kinase [1]. | |
| Ret | 48 nM | Off-target kinase [1]. | |
| BRD4 | ~130 nM | BET family protein [2]. | |
| Cellular Anti-Proliferation IC₅₀ | HEL (JAK2V617F) | ~300 nM | Human erythroblastic leukemia cell line [1]. |
| Ba/F3 JAK2V617F | ~300 nM | Murine pro-B cell line expressing human JAK2V617F [1]. | |
| Parental Ba/F3 | ~420 nM | IL-3 dependent; indicates role of JAK-STAT in IL-3 signaling [1]. | |
| Cellular Mechanism | HEL & Ba/F3 JAK2V617F | Reduces STAT5 phosphorylation & induces apoptosis | Dose-dependent effects observed at concentrations parallel to anti-proliferation [1]. |
The kinome profile shows this compound is a highly selective ATP-competitive inhibitor with a distinct structure from other JAK inhibitors like ruxolitinib [3].
For researchers replicating or building upon this work, here are detailed protocols for key experiments cited in the SAR data.
This method is used to assess the binding potential of inhibitors by measuring the thermal stabilization of the JAK2 kinase domain.
This protocol evaluates the functional consequences of JAK2 inhibition in hematopoietic cell lines.
This method tests the drug's effect on primary human cells from patients with myeloproliferative neoplasms (MPNs).
The following diagram illustrates the mechanistic pathway of JAK/STAT signaling in myeloproliferative neoplasms and the points of inhibition by this compound.
This compound inhibits wild-type and mutant JAK2, blocking the constitutive JAK/STAT signaling that drives MPN pathogenesis [2] [1] [4]. Its off-target activity on FLT3 and BRD4 may contribute to its overall efficacy profile [2] [1].
Fedratinib (INREBIC) is an oral, small-molecule selective inhibitor of Janus kinase 2 (JAK2) approved for treating intermediate-2 or high-risk primary or secondary myelofibrosis in adults. [1] Its pharmacokinetic (PK) profile is characterized by rapid oral absorption, approximately dose-proportional exposure, high protein binding, extensive metabolism primarily by CYP3A4, and fecal-dominated elimination. [2] [1] Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for effective clinical application and management of drug-drug interactions (DDIs). The table below summarizes the core single-dose pharmacokinetic parameters of this compound after a 400 mg oral dose in patients. [1]
Table 1: Core Pharmacokinetic Parameters of this compound (400 mg dose)
| Parameter | Value | Notes |
|---|---|---|
| C~max~ | 1804 ng/mL | Peak plasma concentration |
| AUC | 26,870 ng·h/mL | Area Under the Curve |
| T~max~ | 1.75 - 3 hours | Time to C~max~; rapid absorption |
| Apparent Volume of Distribution (V~d~) | 1770 L | Suggests extensive tissue distribution |
| Protein Binding | ≥ 92% | Highly bound to plasma proteins |
| Terminal Half-Life | 114 hours | Long terminal half-life |
| Apparent Clearance (CL/F) | 13 L/h | - |
| Oral Bioavailability | Data not available in search results |
This compound is administered orally and exhibits rapid absorption. A high-fat meal does not significantly affect the extent of absorption, providing dosing flexibility, although food may help mitigate common gastrointestinal adverse effects like nausea and vomiting. [1] The PK profile demonstrates approximate dose proportionality over the clinical dose range of 300 mg to 500 mg. [2]
The large apparent volume of distribution (1770 L) indicates this compound distributes extensively into tissues beyond the plasma compartment. [1] This is pharmacologically relevant given that its target, JAK2, is intracellular. The drug is highly bound (≥92%) to plasma proteins, a factor that should be considered in situations where protein binding may be altered. [1]
This compound undergoes extensive hepatic metabolism and is primarily metabolized by Cytochrome P450 3A4 (CYP3A4), with a secondary contribution from CYP2C19. [1] Flavin-containing monooxygenase 3 (FMO3) is also involved in its metabolism. [1] this compound itself exhibits complex auto-inhibition, time-dependent inhibition, and mixed inhibition/induction effects on CYP enzymes, including CYP3A, which must be accounted for in DDI predictions. [2] The metabolic pathway and primary excretion routes are illustrated below.
Elimination of this compound is predominantly via the fecal route. After an oral dose, 77% of the administered dose is recovered in feces, with 23% as the parent compound. A minor fraction (5%) is excreted in urine, of which only 3% is unchanged drug. [1] The long terminal half-life of 114 hours supports once-daily (QD) dosing. [1]
This compound's PK profile makes it susceptible to clinically significant DDIs, both as a victim and a perpetrator drug.
As a substrate of CYP3A4 and CYP2C19, this compound exposure is altered by concomitant use of strong CYP modulators. [2] [1] PBPK model simulations have informed the following recommendations:
Table 2: this compound as a Victim of Drug-Drug Interactions
| Precipitant Drug | Effect on this compound Exposure (AUC) | Recommended Dose Adjustment |
|---|
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | Increase of ~2-fold [2] | Reduce this compound dose to 200 mg QD. Re-escalate to 400 mg after the inhibitor is discontinued. [2] | | Moderate CYP3A4 Inhibitors | Increase of ~1.2-fold [2] | Monitor; dose reduction may be needed. | | Strong CYP3A4 Inducers (e.g., Rifampin) | Decrease (extent not specified) | Avoid concomitant use. [1] |
Food and Herb Interactions: Patients should avoid grapefruit products (a strong CYP3A4 inhibitor) and St. John's Wort (a CYP3A4 inducer). [1]
This compound can act as an inhibitor of several CYP enzymes, affecting the PK of co-administered drugs.
Table 3: this compound as a Perpetrator of Drug-Drug Interactions
| Object Drug | Enzyme Pathway | Effect and Clinical Implication |
|---|---|---|
| Midazolam | CYP3A4 (sensitive substrate) | This compound inhibits CYP3A4, increasing midazolam exposure. Use caution with sensitive CYP3A4 substrates. [2] |
| Repaglinide, Warfarin | CYP2C8/9 | PBPK models predict minor effects. [2] |
A PBPK model for this compound was developed in Simcyp (V17R1) using a "middle-out" approach, integrating in vitro data (physicochemical parameters, permeability, enzyme inhibition) and clinical PK data. [2]
Key Modeling Steps:
The workflow for developing and applying this model is summarized in the following diagram.
While not yet standard clinical practice, research is ongoing to establish TDM for JAK inhibitors, including this compound. [3] The rationale is driven by:
A prospective observational study (protocol approved August 2023) aims to characterize the real-world PK of this compound and other JAK inhibitors to establish therapeutic intervals. [3]
The PK properties of this compound directly influence its clinical safety profile and management strategies.
This compound demonstrates moderate to high metabolic clearance in Human Liver Microsomes (HLM). The table below summarizes the key quantitative parameters from the UPLC-MS/MS study [1] [2]:
| Parameter | Value |
|---|---|
| Intrinsic Clearance (CLint) | 34.86 mL min⁻¹ kg⁻¹ |
| In Vitro Half-Life (t1/2) | 23.26 minutes |
| Linear Quantification Range | 1.0 - 3000 ng mL⁻¹ |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 |
The validated "green" ultra-fast UPLC-MS/MS method provides a robust framework for quantifying this compound metabolic stability [1] [2].
The method was validated per US-FDA bioanalytical guidelines [1] [2]:
The following diagram illustrates the key steps for determining this compound's metabolic stability in HLMs, from incubation to data analysis.
Experimental workflow for this compound metabolic stability in HLMs.
Understanding the enzymes involved in this compound's metabolism is critical for predicting clinical DDIs.
This compound is a substrate of CYP3A4 and, to a lesser extent, CYP2C19 [4] [5]. It also exhibits a complex profile as a perpetrator of DDIs. The following diagram summarizes its metabolic fate and interaction potential.
This compound's primary metabolic pathways and DDI potential as perpetrator.
The clinical impact of this compound as a victim and perpetrator of DDIs is significant [6] [5]:
| Interaction Type | Precipitating Drug | Effect on this compound (Victim) | Effect on CYP Substrates (Perpetrator) |
|---|---|---|---|
| Strong CYP3A4 Inhibition | Ketoconazole | ≈2.0-fold increase in AUCˢˢ [4] | - |
| Dual CYP3A4/CYP2C19 Inhibition | Fluconazole | 1.56-fold increase in AUC₀–ₜ [5] | - |
| This compound as Perpetrator | - | - | 3.84-fold increase in midazolam (CYP3A4) AUC [6] |
The pyrrolidine moiety of this compound was identified as a major site of metabolic lability, accounting for approximately 98% of the metabolism predicted by in silico tools [1] [2] [7]. The StarDrop software suite with its DEREK and P450 modules indicated that minor structural modifications or replacements of this group during drug design could yield novel derivatives with improved metabolic stability and enhanced safety profiles relative to this compound [1] [7].
The established UPLC-MS/MS method provides a rapid, reliable, and green analytical tool for investigating this compound's metabolic stability. The quantitative data on its intrinsic clearance and half-life in HLMs, combined with its established CYP enzyme mapping, are essential for:
The table below details the core molecular targets and downstream effects of Fedratinib.
| Target/Aspect | Description | Experimental Evidence & Key Findings |
|---|
| Primary Target (JAK2) | Inhibits wild-type and mutationally activated Janus Kinase 2 (JAK2). [1] [2] | • IC50 for JAK2: 3 nM (in cell-free kinase assays). [2] • Selectivity: ~35x more selective for JAK2 over JAK1, and >100x over JAK3 and TYK2. [2] | | Key Downstream Effect | Inhibits phosphorylation of STAT proteins, particularly STAT3 and STAT5. [1] [3] [2] | • In cellular models, this compound reduces phosphorylation of STAT3/5. [3] [2] • This inhibition blocks JAK/STAT signaling, leading to reduced cell proliferation and induced apoptosis. [1] | | Secondary Targets | • FLT3: Inhibits Fms-like tyrosine kinase 3. [1] [2] • BRD4: Exhibits off-target inhibitory activity against bromodomain-containing protein 4. [2] | The role of FLT3 and BRD4 inhibition in this compound's efficacy in myelofibrosis is an area of ongoing investigation. [2] | | Cellular Outcome | • Inhibition of cell division. • Induction of apoptosis (programmed cell death) in malignant cells. [1] | In mouse models of JAK2-driven disease, this compound improved survival and reduced disease features like splenomegaly and fibrosis. [2] |
Key experimental findings and methodologies from pre-clinical and clinical studies are summarized in the table below.
| Study Type / Model | Methodology Summary | Key Results Related to STAT Inhibition |
|---|
| In Vitro Cellular Models | Use of cell lines expressing mutationally active JAK2 or FLT3. [3] [2] | this compound treatment resulted in: • Reduced phosphorylation of STAT3 and STAT5. [3] [2] • Inhibition of cell proliferation. • Induction of apoptosis. [3] [2] | | In Vivo Mouse Models | Models of JAK2V617F-driven myeloproliferative neoplasms. [3] [2] | this compound administration led to: • Inhibition of STAT3/5 phosphorylation. [3] • Increased survival. • Improvement in MPN-associated symptoms (e.g., reduced splenomegaly). [3] [2] | | Human Stem Cell Model (Osteoblast Differentiation) | • Cell Line: hMSC-TERT (telomerase-immortalized human mesenchymal stem cells). • Induction: Osteoblastic differentiation induced. • Treatment: this compound (3 µM) applied continuously. [4] | this compound significantly inhibited osteoblast differentiation, demonstrated by: • Reduced ALP activity and mineralized matrix formation (Alizarin red staining). [4] • Downregulation of osteoblast-related genes (e.g., RUNX2, COL1A1). • Suppression of JAK2, STAT5, and STAT3 expression (qRT-PCR), confirming target engagement. [4] |
The diagram below illustrates how this compound targets the JAK-STAT signaling pathway in myelofibrosis.
This diagram illustrates the core pharmacodynamic action of this compound:
| Trial & Patient Population | Primary Endpoint: SVR35 Rate at Week 24 (95% CI) | Key Secondary Endpoint: Symptom Response Rate at Week 24 (95% CI) |
|---|---|---|
| JAKARTA (First-line MF) [1] [2] | 47% (37% - 57%) | 40% (30% - 51%) |
| JAKARTA2 (Ruxolitinib-pre-treated MF) [1] | 31% (ITT analysis) | 27% (ITT analysis) |
SVR35: ≥35% reduction in spleen volume from baseline. Symptom Response: ≥50% reduction in Total Symptom Score (TSS) [1] [2].
The JAKARTA trial established fedratinib's efficacy as a first-line therapy for intermediate-2 or high-risk myelofibrosis [1] [2].
The JAKARTA2 study evaluated this compound in patients with myelofibrosis who had resistance or intolerance to ruxolitinib [1].
A key differentiator for this compound is its use in patients with low platelet counts (50,000/µL to <100,000/µL), a population often challenging to treat [1] [3].
The safety profile was consistent across trials, with management strategies developed for common adverse events [1] [2].
The following diagram illustrates the mechanistic pathway of this compound and the methodology used for structural studies, as detailed in the search results [4].
This compound inhibits JAK2, blocking the JAK-STAT signaling pathway. A novel method using mammalian cells enabled structural analysis.
Research continues to explore this compound's potential in novel combinations and its effects beyond symptom control.
Fedratinib potently and selectively targets the JAK2 kinase domain. The table below summarizes its core mechanism:
| Feature | Description |
|---|---|
| Primary Target | Janus kinase 2 (JAK2) [1] [2] [3] |
| Inhibition Type | ATP-competitive [2] [3] |
| Binding Mode | Dual binding in the kinase domain, engaging both the ATP-binding site and the adjacent peptide-substrate binding site [1] [2] |
| Key Interaction | Hydrogen bonds between its aminopyrimidine group and the leucine residue (Leu932) in the hinge region of JAK2 [2] |
| Selectivity | High selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) [1] [2] [3] |
This dual-binding mode is significant as it may help overcome genetic resistance. In vitro studies have shown that 211 ruxolitinib-resistant JAK2 variants remain fully sensitive to this compound [2].
The potency and selectivity of this compound have been characterized across multiple assay systems. The data below are primarily derived from cell-free enzymatic assays and cellular proliferation studies [4] [2] [3].
| Assay Type | Target / Cell Line | IC₅₀ Value |
|---|---|---|
| Biochemical (Cell-Free) Kinase Assay | JAK2 (Wild-Type) | 3 nM [4] [2] [3] |
| JAK2 (V617F Mutant) | 3 nM [4] [2] | |
| FLT3 | 15 nM [4] [2] | |
| RET | 48 nM [4] | |
| Cellular Proliferation Assay | HEL (JAK2V617F mutation) | ~300 nM [4] [2] |
| Ba/F3 (JAK2V617F) | ~300 nM [4] [2] |
The following diagram illustrates the experimental workflow for producing crystallization-grade JAK2 and conducting binding studies, a key methodology for understanding inhibitor interactions [5]:
To study JAK2 inhibition and this compound's effects, researchers employ several standardized techniques. Here are detailed methodologies for two critical assays:
1. Differential Scanning Fluorimetry (DSF) for Binding Affinity This protocol is used for initial screening and binding studies [5].
2. Cell-Based Growth Inhibition Assay This protocol measures the functional consequences of JAK2 inhibition in a cellular context [5] [4].
Beyond JAK2, this compound inhibits other kinases, which contributes to its overall pharmacological profile [6] [1] [2].
| Kinase / Off-Target | Biological Role | Implication of Inhibition |
|---|---|---|
| FLT3 | Tyrosine kinase involved in hematopoiesis and survival [1]. | Potential secondary mechanism of action in MF; potential application in acute myeloid leukemia (AML) [1] [2]. |
| BRD4 | Epigenetic regulator (bromodomain-containing protein) [6] [1]. | Synergistic JAK/BRD4 inhibition may reduce inflammatory cytokine production and reverse bone marrow fibrosis [6] [1]. |
Fedratinib is an orally administered small-molecule kinase inhibitor specifically designed for selective inhibition of JAK2 over other JAK family kinases. The drug was developed using structure-based drug design to create a therapeutic agent that could target the JAK/STAT signaling pathway which is constitutively activated in myelofibrosis (MF) and other myeloproliferative neoplasms. This compound exhibits a unique dual-binding mechanism in the JAK2 kinase domain, interacting with both the ATP-binding site and the peptide-substrate binding site, which may contribute to its efficacy against various JAK2 mutations and reduce the potential for development of genetic resistance. [1]
The kinase selectivity profile of this compound demonstrates its strong preference for JAK2 compared to other JAK family members, with additional activity against several non-JAK kinases that may contribute to its therapeutic effects in myelofibrosis:
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs JAK2 | Potential Therapeutic Relevance |
|---|---|---|---|
| JAK2 (wild-type) | 3 nM | 1 | Primary mechanism of action |
| JAK2 V617F | 3 nM | 1 | Targets main MF driver mutation |
| FLT3 | 15 nM | 5 | Potential activity in hematopoietic progenitors |
| RET | 48 nM | 16 | Unknown significance in MF |
| JAK1 | ~105 nM | 35 | Reduced off-target effects |
| TYK2 | ~405 nM | 135 | Reduced off-target effects |
| JAK3 | >1000 nM | >300 | Minimal activity |
Beyond its JAK2 inhibitory activity, this compound also demonstrates off-target effects against additional kinases including BRD4, a member of the BET family of epigenetic regulators. This dual inhibitory activity against both JAK2 and BRD4 has been shown to synergistically block NF-κB hyperactivation and inflammatory cytokine production, potentially enhancing its therapeutic efficacy in modulating the inflammatory microenvironment in myelofibrosis. [3] [4] The drug is rapidly absorbed after oral administration and has an effective half-life of approximately 41 hours, supporting once-daily dosing. [1]
The therapeutic efficacy of this compound has been extensively evaluated in multiple murine models of JAK2V617F-driven myeloproliferative disease, demonstrating significant effects on survival and disease parameters. In these preclinical models, this compound treatment resulted in substantial improvement in MF-associated disease features through its targeted effect on the JAK/STAT signaling pathway.
Table 2: In Vivo Efficacy of this compound in Myelofibrosis Models
| Model Type | Treatment Protocol | Key Findings | Molecular Effects |
|---|
| JAK2V617F-driven MPN mouse model | this compound administered daily | - Blocked STAT5 phosphorylation
In JAK2V617F-driven murine models, this compound treatment significantly improved survival and reduced characteristic features of myeloproliferative disease, including splenomegaly and bone marrow fibrosis. The drug effectively blocked phosphorylation of STAT5, a key downstream signaling molecule in the JAK/STAT pathway, demonstrating its target engagement at the molecular level. [4] Additional studies in alternative fibrosis models have further elucidated this compound's effects on signaling pathways relevant to myelofibrosis progression, showing attenuation of both JAK2/STAT3 and TGF-β1 signaling, both of which contribute to the fibrotic process in MF. [5]
Cellular studies have provided detailed insights into this compound's mechanisms of action and its effects on various cell types relevant to myelofibrosis pathophysiology. The compound demonstrates potent activity against both wild-type and mutationally activated JAK2, with particular efficacy in models harboring the JAK2V617F mutation that is present in approximately 50-60% of MF patients. [1]
Cellular Kinase Inhibition: In cellular assays, this compound effectively inhibited JAK2-mediated signaling with an IC₅₀ of approximately 3 nM for both wild-type and V617F-mutated JAK2. The drug demonstrated minimal activity against JAK3 (IC₅₀ > 1000 nM), highlighting its selective targeting profile. This selectivity potentially reduces off-target effects while maintaining potent inhibition of the primary target. [1]
Mechanism of Action Studies: this compound's unique dual-binding mode in the JAK2 kinase domain contributes to its activity against 211 ruxolitinib-resistant JAK2 variants that show little or no resistance to this compound. This suggests that this compound may remain effective in some contexts where resistance to other JAK inhibitors has developed, though the clinical implications of this finding require further investigation. [1]
BRD4 Inhibition Effects: The off-target inhibition of BRD4 (IC₅₀ ~130 nM) contributes to this compound's modulation of NF-κB signaling and inflammatory cytokine production. This epigenetic regulatory function represents an additional mechanism beyond JAK2 inhibition that may contribute to this compound's therapeutic effects in MF, particularly in reducing the inflammatory microenvironment that promotes disease progression. [3] [2]
FLT3 Inhibition: this compound's activity against FLT3 (IC₅₀ 15 nM) may provide additional therapeutic benefits by targeting tyrosine kinase signaling in hematopoietic stem cells and myeloid progenitor cells. FLT3 inhibition affects cell survival and proliferation pathways, potentially enhancing this compound's antineoplastic effects in myeloproliferative neoplasms. [1]
Cell-based assays to evaluate this compound's effects typically employ cytokine-stimulated or genetically modified cell lines to model JAK/STAT signaling activation:
JAK/STAT Signaling Inhibition Assay: Cells (such as Ba/F3 cells expressing JAK2V617F or human erythroleukemia cells) are treated with this compound across a concentration range (typically 1 nM to 10 μM) for 2-4 hours prior to cytokine stimulation. Phosphorylation of JAK2 and STAT proteins is assessed by western blotting using phospho-specific antibodies, with total protein levels serving as loading controls. IC₅₀ values are calculated using densitometric analysis of band intensities. [1]
Proliferation and Viability Assays: Cells harboring JAK2 mutations are plated in 96-well plates and treated with this compound across an 8-point concentration gradient for 72 hours. Viability is measured using MTT or Alamar Blue assays, and GI₅₀ values (concentration causing 50% growth inhibition) are determined. Cell lines commonly used include SET2, HEL, and UKE-1, which harbor JAK2 mutations and depend on JAK/STAT signaling for proliferation. [1]
Apoptosis Assays: Cells are treated with this compound at relevant concentrations for 24-48 hours, followed by staining with Annexin V and propidium iodide. Flow cytometry analysis quantifies the percentage of cells undergoing apoptosis, providing insight into one potential mechanism of cell death induced by this compound treatment. [3]
Animal models of myeloproliferative neoplasms provide critical preclinical data on this compound's efficacy and inform clinical trial design:
JAK2V617F Transplant Model: Bone marrow cells from JAK2V617F transgenic mice or human JAK2V617F-expressing cells are transplanted into irradiated recipient mice. After engraftment is confirmed (typically 4-6 weeks), this compound is administered daily via oral gavage at doses ranging from 50-100 mg/kg. Control groups receive vehicle alone. Treatment duration is typically 3-4 weeks, with weekly monitoring of peripheral blood counts and spleen size. [4]
Pharmacodynamic Assessment: Throughout the study period, mice are monitored for spleen size reduction (measured by palpation or ultrasound), peripheral blood counts (complete blood counts), and bone marrow fibrosis (histopathological assessment). At study endpoint, tissues are collected for molecular analysis, including assessment of phospho-STAT5 levels in spleen and bone marrow by western blotting or immunohistochemistry. [4]
Dosing Protocol Optimization: this compound is typically prepared in a vehicle such as 0.5% methylcellulose with 0.1% Tween-80 and administered once daily. The maximum tolerated dose in mouse models has been established at approximately 680 mg/day equivalent human dosing, with 400 mg/day identified as the optimal clinical dose based on these preclinical studies. [2]
The primary mechanism of action of this compound in myelofibrosis involves targeted inhibition of the JAK/STAT signaling pathway, which is constitutively activated in the majority of MF patients through mutations in JAK2, CALR, or MPL genes. The following diagram illustrates the key signaling pathways affected by this compound treatment:
Figure 1: this compound's Multi-Target Inhibition of Signaling Pathways in Myelofibrosis
This compound primarily exerts its therapeutic effects through potent inhibition of JAK2 and its downstream signaling cascade, but also affects several additional pathways that contribute to its efficacy in myelofibrosis:
Core JAK/STAT Pathway Inhibition: this compound directly targets JAK2 kinase activity, preventing phosphorylation of STAT transcription factors (particularly STAT3 and STAT5). This inhibits the translocation of these transcription factors to the nucleus, where they would normally drive expression of genes involved in cell proliferation, survival, and inflammatory cytokine production. [4] [1]
FLT3 Signaling Inhibition: The inhibition of FLT3 tyrosine kinase affects survival and proliferation pathways in hematopoietic stem cells and myeloid progenitors, potentially enhancing the antineoplastic effects of this compound beyond JAK2 inhibition alone. [1]
BRD4/NF-κB Pathway Modulation: this compound's inhibition of BRD4, a BET family epigenetic regulator, results in suppression of NF-κB hyperactivation and reduced production of inflammatory cytokines that contribute to the symptom burden and disease progression in MF. [3] [2]
TGF-β1 Signaling Crosstalk: Through its effects on JAK2/STAT3 signaling, this compound indirectly influences TGF-β1 pathway activity, which plays a significant role in bone marrow fibrosis development. Preclinical data suggests this compound can attenuate TGF-β1-induced fibroblast activation and extracellular matrix deposition. [5]
The comprehensive preclinical profile of this compound demonstrates its utility as a selective JAK2 inhibitor with additional activity against several kinase targets that contribute to its efficacy in myelofibrosis models. The drug's unique kinome profile distinguishes it from other JAK inhibitors and supports its application in both treatment-naïve patients and those with resistance or intolerance to ruxolitinib.
The experimental protocols outlined in this review provide validated methodologies for evaluating JAK2 inhibition in both cellular and animal models of myeloproliferative neoplasms. These standardized approaches facilitate the comparison of this compound with other investigational agents and support the translation of preclinical findings to clinical applications.
The table below summarizes the key parameters from three developed and validated HPLC methods for this compound.
| Method Parameter | Basic RP-HPLC Method [1] | Stability-Indicating Method [2] | AQbD-Optimized Method [3] |
|---|---|---|---|
| Purpose | Assay of dosage form | Quantification of process impurities & degradation products | Assay with built-in robustness |
| Design Approach | Traditional | Traditional | Analytical Quality by Design (AQbD) |
| Column | C18 (250 mm × 4.6 mm, 5 µm) | HIQSIL C18 (250mm×4.6mm; 5µ) | Agilent C18 (150×4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 5.0) : Acetonitrile | Phosphate Buffer (pH 5.2) : Acetonitrile (45:65, v/v) | 0.1% OPA Buffer (pH 4.18) : Acetonitrile (57:43, v/v) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 0.967 |
| Detection Wavelength | 290 nm | 257 nm | 268 nm |
| Retention Time | 2.90 min | 5.4 min | Not Specified |
| Linearity Range | 25-75 µg/mL | 50-200 µg/mL (this compound); 0.05-0.20 µg/mL (Impurities) | 15-90 µg/mL |
| Regression Equation | y = 10527x - 18715 | Not Specified | Not Specified |
| Coefficient of Determination (R²) | 0.9987 | Not Specified | 0.999 |
Here are the detailed experimental procedures for the key methods cited.
This method is suitable for the routine analysis of this compound in pharmaceutical formulations.
This method is designed to separate and quantify process-related impurities and forced degradation products of this compound.
This protocol outlines the steps for developing a robust HPLC method using an Analytical Quality by Design approach.
Diagram Title: AQbD Method Development Workflow
The developed methods should be validated as per ICH Q2(R1) guidelines. The table below summarizes the typical validation parameters and findings from the search results.
| Validation Parameter | Protocol / Acceptance Criteria | Reported Outcome |
|---|---|---|
| Linearity | Analyze minimum of 5 concentrations. Plot response vs. concentration. | R² > 0.998 across ranges of 15-90 µg/mL [3] and 25-75 µg/mL [1]. |
| Accuracy (Recovery) | Spiked sample recovery at 3 levels (e.g., 50%, 100%, 150%) in triplicate. | Recovery close to 100% (Not explicitly stated, but implied by validation success) [1] [3]. |
| Precision | Repeatability: 6 replicates of 100% concentration. Intermediate Precision: Different day/analyst/system. | %RSD < 2% for repeatability [1] [3]. | | Specificity | Ability to assess analyte unequivocally in the presence of impurities and excipients. | Baseline separation of this compound from its degradation products was achieved [2]. | | LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | LOQ for impurities as low as 0.003 µg/mL [2]. | | Robustness | Deliberate, small variations in CMPs (e.g., flow rate ±0.1 mL/min, pH ±0.2). | Method performance remained unaffected in AQbD method due to built-in robustness [3]. |
Forced degradation studies help in identifying the intrinsic stability of the drug substance and developing a stability-indicating method.
Diagram Title: this compound Degradation Pathways
Fedratinib is an orally administered selective Janus kinase 2 (JAK2) inhibitor that has received approval from the United States Food and Drug Administration (FDA) for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adult patients. As a targeted therapy, this compound has shown significant efficacy in reducing symptoms and spleen volume in clinical trials, positioning it as an important therapeutic option for myeloproliferative neoplasms [1]. Recent investigations have also explored its potential application in managing cytokine storm associated with severe viral infections including COVID-19, further expanding its therapeutic relevance [1].
The pharmacokinetic profile of this compound is characterized by significant metabolism primarily mediated by the CYP3A4 enzyme system, creating substantial potential for drug-drug interactions (DDIs) when co-administered with CYP3A4 inhibitors or inducers. These interactions can lead to altered drug exposure, potentially increasing the risk of toxicity or reducing therapeutic efficacy [1]. Cancer patients frequently receive multiple medications simultaneously, including antifungal agents, which often possess CYP3A4 inhibitory properties. Therefore, understanding and monitoring these interactions is crucial for safe and effective clinical application.
The development of a robust, sensitive, and rapid bioanalytical method for quantifying this compound in biological matrices is essential for supporting pharmacokinetic studies and therapeutic drug monitoring. Previous methodologies have faced limitations including complicated sample preparation procedures, high sample volume requirements, and insufficient throughput for comprehensive DDI studies [1]. This application note addresses these challenges by presenting a validated UPLC-MS/MS method that offers improved efficiency, sensitivity, and practicality for this compound quantification in rat plasma, complete with detailed protocols for implementation in drug discovery and development settings.
The analysis was performed using a Waters Acquity UPLC H-Class system coupled with a XEVO TQS triple quadrupole mass spectrometer. Chromatographic separation was achieved using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase consisted of a binary gradient with solvent A (acetonitrile) and solvent B (water with 0.1% formic acid) at a flow rate of 0.40 mL/min [1]. The gradient elution program was optimized as follows: initial conditions of 10% A were maintained for 0.5 minutes, followed by a linear increase to 90% A from 0.5 to 1.0 minute, maintained at 90% A from 1.0 to 2.0 minutes, then returned to 10% A from 2.0 to 2.1 minutes, with a post-run equilibrium of 0.9 minutes, resulting in a total run time of 3.0 minutes [1].
The UPLC system was coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. Detection was performed using multiple reaction monitoring (MRM) with specific transitions for this compound and the internal standard (IS). For this compound, the precursor-to-product ion transitions were m/z 525.12 → 98.00 for quantification and m/z 525.12 → 468.99 for qualification. The IS (bosutinib) was monitored using transitions of m/z 529.82 → 141.01 for quantification and m/z 529.82 → 113.27 for qualification [1]. Instrument control, data acquisition, and processing were managed using MassLynx version 4.1 software.
The developed UPLC-MS/MS method offers several significant advantages over conventional approaches:
High Sensitivity: The method achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL, which is sufficient for monitoring this compound concentrations in pharmacokinetic studies [1].
Rapid Analysis: The short run time of 3.0 minutes per sample enables high-throughput analysis, making it suitable for studies with large sample numbers [1].
Minimal Sample Requirement: The method requires only 100 μL of rat plasma, reducing the biological sample burden, which is particularly advantageous in rodent studies where sample volumes are limited [1].
Simple Sample Preparation: A straightforward protein precipitation approach is used, eliminating the need for complex extraction procedures and reducing preparation time [1].
Table 1: UPLC-MS/MS Instrumentation Parameters
| Parameter | Specification |
|---|---|
| UPLC System | Waters Acquity UPLC H-Class |
| Mass Spectrometer | Waters XEVO TQS |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) |
| Column Temperature | 40°C |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% formic acid |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 2.0 μL |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Run Time | 3.0 minutes |
The mass spectrometer parameters were optimized to achieve maximum sensitivity and stability for this compound detection. The ion source conditions included: capillary voltage of 3.0 kV, source temperature of 150°C, desolvation temperature of 800°C, cone gas flow of 150 L/h, and desolvation gas flow of 650 L/h [2]. These parameters were consistent with those used in similar UPLC-MS/MS methods for kinase inhibitors, ensuring robust operation [2].
The sample preparation follows a straightforward protein precipitation protocol that can be completed efficiently:
This protocol is designed for minimal sample handling and maximum recovery, with the entire preparation process requiring approximately 15 minutes per sample. The use of protein precipitation rather than more complex extraction methods significantly simplifies the workflow while maintaining adequate clean-up for UPLC-MS/MS analysis.
Figure 1: Sample Preparation Workflow for this compound Quantification in Rat Plasma
The developed UPLC-MS/MS method was rigorously validated according to the FDA guidelines for bioanalytical method validation [1] [3]. The validation process assessed key parameters including linearity, sensitivity, precision, accuracy, recovery, matrix effects, and stability to ensure the reliability of the method for pharmacokinetic studies.
The method demonstrated excellent linearity over the concentration range of 0.5–500 ng/mL for this compound in rat plasma. The calibration curves were generated using a weighted least-squares linear regression model based on the peak area ratios of this compound to the internal standard. The correlation coefficients (r²) consistently exceeded 0.99, indicating a strong linear relationship between concentration and response [1]. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with both precision and accuracy meeting the acceptance criteria of ±20% [1]. This sensitivity is sufficient for monitoring this compound concentrations in pharmacokinetic studies.
The intra-day and inter-day precision and accuracy were evaluated using quality control samples at four concentration levels (LLOQ, LQC, MQC, and HQC). The precision, expressed as relative standard deviation (RSD%), was within acceptable limits (<15% for QC samples and <20% for LLOQ) for both intra-day and inter-day measurements [1]. The accuracy, expressed as relative error (RE%), ranged from 85% to 115% of the nominal values, meeting the recommended criteria for bioanalytical methods [1]. These results demonstrate the reliability and reproducibility of the method.
Table 2: Method Validation Parameters for this compound Quantification in Rat Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5–500 ng/mL | - |
| Correlation Coefficient (r²) | >0.99 | ≥0.99 |
| LLOQ | 0.5 ng/mL | - |
| Intra-day Precision (RSD%) | <7.63% | <15% for QC, <20% for LLOQ |
| Inter-day Precision (RSD%) | <8.67% | <15% for QC, <20% for LLOQ |
| Accuracy (RE%) | 85–115% | 85–115% |
| Recovery | 92.98–100.29% | Consistent and reproducible |
| Matrix Effect | Within acceptable limits | <15% |
| Carryover | Negligible | No interference |
The recovery of this compound from rat plasma was consistent and reproducible, with average recovery rates ranging from 92.98% to 100.29% across the concentration levels tested [2]. The matrix effect was evaluated by comparing the response of analytes in post-extraction spiked samples with those in pure standard solutions. The results indicated that matrix effects were within acceptable limits, demonstrating that ion suppression or enhancement from plasma components was minimal and did not significantly affect the quantification [1].
Stability studies were conducted under various conditions, including:
This compound demonstrated acceptable stability under all tested conditions, with deviation from nominal concentrations within ±15% [2]. These stability results provide guidance for proper sample handling and storage in pharmacokinetic studies.
The validated UPLC-MS/MS method was successfully applied to investigate the pharmacokinetic interactions between this compound and various antifungal medications (isavuconazole, posaconazole, fluconazole, and itraconazole) in rats. The study design involved oral administration of this compound (40 mg/kg) to rats both alone and in combination with the antifungal agents [1]. Blood samples were collected at predetermined time points post-administration, and plasma concentrations of this compound were quantified using the developed method.
The results demonstrated that co-administration with antifungal agents significantly affected the pharmacokinetic profile of this compound. Among the tested antifungals, fluconazole exhibited the most pronounced inhibitory effect on this compound metabolism, followed by itraconazole and isavuconazole [1]. These findings align with the known CYP3A4 inhibitory potentials of these antifungal agents and highlight the clinical significance of potential drug-drug interactions when this compound is co-administered with CYP3A4 inhibitors.
When applying this method in DDI studies, several factors should be considered:
The method's sensitivity and specificity enable precise quantification of this compound concentrations, allowing for accurate determination of pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and CL/F. These parameters are essential for understanding the magnitude and clinical significance of any observed drug interactions.
Table 3: Key Findings from Drug-Drug Interaction Study with this compound
| Co-administered Drug | Effect on this compound Exposure | Suggested Mechanism |
|---|---|---|
| Fluconazole | Pronounced increase in systemic exposure | Strong CYP3A4 inhibition |
| Itraconazole | Moderate increase in systemic exposure | CYP3A4 inhibition |
| Isavuconazole | Mild to moderate increase in systemic exposure | CYP3A4 inhibition |
| Posaconazole | Investigated, but specific results not highlighted | CYP3A4 inhibition |
The developed and validated UPLC-MS/MS method for quantification of this compound in rat plasma represents a robust, sensitive, and efficient analytical tool suitable for pharmacokinetic studies and drug-drug interaction assessments. The method offers significant advantages over previously reported techniques, including a simple protein precipitation procedure, minimal sample volume requirements (100 μL), rapid analysis time (3.0 minutes per sample), and excellent sensitivity with an LLOQ of 0.5 ng/mL [1].
The application of this method in a drug-drug interaction study successfully demonstrated its utility in detecting and quantifying clinically significant interactions between this compound and commonly used antifungal agents. The findings underscore the importance of considering potential interactions when this compound is co-administered with CYP3A4 inhibitors, particularly fluconazole, which showed the most pronounced effect on this compound exposure [1]. These insights can inform clinical decisions regarding dose adjustments or alternative therapies when such combinations are unavoidable.
This comprehensive protocol provides researchers with a detailed framework for implementing this compound quantification in preclinical studies, supporting ongoing efforts to optimize the therapeutic use of this important JAK2 inhibitor. The method's validation according to FDA guidelines ensures its suitability for generating reliable data in regulatory submissions and furthers our understanding of this compound's clinical pharmacology.
Fedratinib (INREBIC) is an orally administered selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adult patients. As a targeted therapy, this compound inhibits both wild-type and mutationally activated JAK2 (JAK2 V617F) with high selectivity over other JAK family members, demonstrating a half maximal inhibitory concentration (IC50) of approximately 3 nM for JAK2 compared to 105 nM for JAK1 and >1000 nM for JAK3. [1] Beyond its primary mechanism, this compound also exhibits off-target inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and BRD4, which may contribute to its therapeutic efficacy in myeloproliferative neoplasms. [2]
The pharmacokinetic profile of this compound is characterized by rapid absorption following oral administration, with peak plasma concentration typically attained within 2-4 hours. This compound undergoes extensive hepatic metabolism primarily via CYP3A4 enzymes, creating significant potential for drug-drug interactions when co-administered with CYP3A4 inhibitors or inducers. [3] Population pharmacokinetic studies have demonstrated that this compound exhibits linear, time-invariant pharmacokinetics at doses of 200 mg and above, with a terminal half-life of approximately 62-78 hours in healthy subjects. [4] The extended half-life supports once-daily dosing but necessitates careful therapeutic drug monitoring to prevent accumulation-related adverse events.
Table 1: Clinical Pharmacology of this compound
| Parameter | Characteristics | Clinical Significance |
|---|---|---|
| Primary Target | JAK2 (wild-type and V617F mutant) | Therapeutic effect in myelofibrosis |
| Selectivity Ratio | 35× selective for JAK2 over JAK1 | Reduced JAK1-related immunosuppression |
| Metabolic Pathway | Primarily CYP3A4 | Susceptible to drug interactions with CYP3A4 inhibitors/inducers |
| Elimination Half-life | 62-78 hours | Allows once-daily dosing but requires monitoring for accumulation |
| Protein Binding | High (>95%) | Free fraction may be affected by displacement interactions |
| Food Effect | Minimal | Can be administered without regard to meals |
The complexity of this compound's pharmacokinetic profile, combined with significant interpatient variability observed in clinical populations, necessitates robust bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies. This document presents a comprehensive LC-MS/MS method that has been developed and validated for the quantification of this compound in human plasma according to current FDA bioanalytical method validation guidelines, providing researchers with a reliable tool for clinical and research applications. [3]
The bioanalytical method for this compound quantification employs ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to achieve high sensitivity, specificity, and throughput for this compound determination in human plasma. The method utilizes a Waters Acquity UPLC H-Class system coupled with a XEVO TQS triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. This configuration provides the necessary analytical performance to support pharmacokinetic studies and therapeutic drug monitoring in clinical practice. [3]
Chromatographic separation is achieved using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of solvent A (0.1% formic acid in water) and solvent B (acetonitrile) with a gradient elution program at a flow rate of 0.40 mL/min. The gradient program initiates at 10% B (0-0.5 min), increases to 90% B (0.5-1.0 min), maintains 90% B (1.0-2.0 min), then returns to initial conditions (2.0-2.1 min) with a 0.9 min post-run re-equilibration. The total chromatographic run time is 3.0 minutes per sample, enabling high-throughput analysis of clinical samples. [3]
Table 2: Instrumental Conditions for this compound Bioanalysis
| Parameter | Configuration | Alternative Conditions |
|---|---|---|
| LC System | Waters Acquity UPLC H-Class | Any UHPLC system with similar performance |
| MS System | XEVO TQS triple quadrupole | API 4000+ or equivalent triple quadrupole MS |
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) | Zorbax SB-C18 (250 × 4.6 mm, 5 μm) [5] |
| Mobile Phase | A: 0.1% formic acid in water; B: acetonitrile | A: 2 mM ammonium formate + 0.1% formic acid; B: methanol |
| Ionization Mode | ESI positive | ESI positive |
| MRM Transitions | 525.12 → 98.00 (quantifier); 525.12 → 468.99 (qualifier) | Instrument-dependent optimization recommended |
| IS MRM | 529.82 → 141.01 (bosutinib as IS) | Ledipasvir or encorafenib as alternative IS [5] |
Mass spectrometric detection is performed using multiple reaction monitoring (MRM) mode with specific transitions for this compound and the internal standard. For this compound, the precursor ion [M+H]+ at m/z 525.12 fragments to product ions at m/z 98.00 (quantifier) and m/z 468.99 (qualifier). The internal standard (bosutinib) is monitored using the transition from m/z 529.82 to 141.01. [3] Alternative internal standards such as ledipasvir or encorafenib have also been successfully employed in published methods, providing flexibility in method implementation. [6]
The following diagram illustrates the complete analytical workflow from sample preparation to instrumental analysis:
The method employs a straightforward protein precipitation technique that provides excellent recovery while minimizing matrix effects:
This optimized sample preparation protocol demonstrates several advantages over conventional techniques, including minimal plasma volume requirement (100 µL), rapid processing time (approximately 15 minutes for batch of 50 samples), and elimination of complex extraction procedures. The method has been validated to provide consistent extraction recovery exceeding 85% across the analytical range while effectively minimizing matrix effects that can compromise assay accuracy and precision. [3]
The developed LC-MS/MS method for this compound quantification has been comprehensively validated according to the FDA Bioanalytical Method Validation guidelines addressing key parameters including specificity, linearity, sensitivity, precision, accuracy, recovery, matrix effects, and stability. [3] The validation results demonstrate that the method is reliable and fit-for-purpose for supporting clinical pharmacokinetic studies and therapeutic drug monitoring.
Table 3: Method Validation Summary for this compound in Human Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.5-500 ng/mL | Correlation coefficient (r) > 0.99 |
| LLOQ | 0.5 ng/mL | Signal-to-noise > 10, precision <20% CV |
| Intra-day Precision | 1.76-6.85% CV | Within 15% CV (20% for LLOQ) |
| Inter-day Precision | 0.61-11.75% CV | Within 15% CV (20% for LLOQ) |
| Intra-day Accuracy | -7.28 to 5.56% | 85-115% (80-120% for LLOQ) |
| Inter-day Accuracy | -9.00 to 6.67% | 85-115% (80-120% for LLOQ) |
| Extraction Recovery | >85% | Consistent across concentrations |
| Matrix Effect | 94.25-104.85% | CV <15% for normalized matrix factor |
| Benchtop Stability | 6 hours | >85% of nominal concentration |
The method demonstrates excellent linearity over the concentration range of 0.5-500 ng/mL with a correlation coefficient (r) typically exceeding 0.999. The lower limit of quantification (LLOQ) of 0.5 ng/mL provides adequate sensitivity for detecting this compound concentrations in pharmacokinetic studies, allowing reliable characterization of the terminal elimination phase. The specificity of the method was confirmed by analyzing six different lots of blank human plasma, which showed no significant interference at the retention times of this compound or the internal standard. [3]
The precision and accuracy of the method were evaluated using quality control samples at four concentration levels (LLOQ, LQC, MQC, HQC). Intra-day and inter-day precision values were within 15% coefficient of variation (CV) for all QC levels, while accuracy ranged from 85-115% of nominal concentrations, well within accepted validation criteria. Matrix effects were systematically evaluated by comparing the analyte response in post-extraction spiked samples with neat solutions, demonstrating minimal ion suppression or enhancement (matrix factor range: 94.25-104.85%). The consistency of matrix effects across different plasma lots was confirmed with CV values below 15% for the normalized matrix factor. [3]
The following diagram illustrates the metabolic pathways and potential drug interactions relevant to this compound:
The validated LC-MS/MS method has been successfully applied to characterize the population pharmacokinetics of this compound in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Population modeling incorporating data from 452 subjects with 3442 plasma concentration observations demonstrated that this compound pharmacokinetics are adequately described by a two-compartment structural model with first-order absorption incorporating a lag time and first-order elimination. [4] The population pharmacokinetic analysis revealed that this compound exhibits biphasic disposition and linear, time-invariant pharmacokinetics at doses of 200 mg and above, supporting the current dosing recommendations.
Covariate analysis identified that creatinine clearance significantly affects this compound apparent clearance (CL/F), with patients having mild and moderate renal impairment showing 10% and 37% increases in this compound exposure, respectively, compared to patients with normal renal function. In contrast, demographic factors including age, body weight, sex, and race demonstrated no clinically meaningful effect on this compound exposure, supporting fixed dosing without adjustment for these characteristics. [4] Similarly, mild to moderate hepatic impairment did not significantly alter this compound pharmacokinetics, though data in severe hepatic impairment are limited.
The sensitive LC-MS/MS method has been instrumental in evaluating pharmacokinetic drug-drug interactions between this compound and concomitant medications, particularly CYP3A4 inhibitors. A dedicated drug interaction study in rats investigated the effect of various antifungal agents (isavuconazole, posaconazole, fluconazole, and itraconazole) on this compound exposure, demonstrating that fluconazole resulted in the most prominent inhibitory effect on this compound metabolism, followed by itraconazole and isavuconazole. [3]
Table 4: Clinical DDI Study Results with CYP3A4 Inhibitors
| CYP3A4 Inhibitor | Effect on this compound Exposure | Clinical Recommendation |
|---|---|---|
| Ketoconazole (strong inhibitor) | Significant increase in systemic exposure | Avoid concomitant use |
| Fluconazole | Prominent inhibitory effect | Close monitoring and potential dose adjustment |
| Itraconazole | Moderate inhibitory effect | Close monitoring recommended |
| Isavuconazole | Mild to moderate inhibitory effect | Monitor for adverse reactions |
| Posaconazole | Limited effect | Standard monitoring |
These findings have important clinical implications given that cancer patients frequently receive multiple concomitant medications, increasing the potential for clinically significant drug interactions. The results underscore the importance of therapeutic drug monitoring when this compound is co-administered with CYP3A4 inhibitors, as increased systemic exposure may elevate the risk of concentration-dependent adverse events including gastrointestinal toxicity, anemia, and thrombocytopenia. [3]
For patients with difficulty swallowing solid dosage forms, the LC-MS/MS method has supported bioavailability studies investigating alternative this compound administration methods. A recent phase 1 crossover study in healthy adults demonstrated that total this compound exposure was similar after oral administration of intact capsules compared to capsule contents dispersed in a nutritional supplement (geometric mean ratio [GMR] of AUC0-t 1.007 [90% CI: 0.929-1.092]). [7] In contrast, both nasogastric administration (GMR 0.850 [0.802-0.901]) and divided dosing (200 mg twice daily; GMR 0.836 [0.789-0.886]) resulted in slightly reduced total exposure, though these differences were not considered clinically meaningful. [7]
These findings provide important flexibility for this compound administration in patients with myelofibrosis, many of whom experience early satiety and abdominal discomfort due to splenomegaly, complicating the swallowing of multiple large capsules. The bioanalytical method confirmed that alternative administration methods do not substantially alter this compound pharmacokinetics, supporting their use in clinical practice when patients have difficulty with the standard solid dosage form.
When transferring this method to different instrumentation or laboratory environments, several key parameters may require optimization:
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The method has been comprehensively validated according to current regulatory guidelines and successfully applied to support pharmacokinetic studies, drug-drug interaction assessments, and bioavailability investigations in clinical practice. The relatively simple sample preparation protocol combined with rapid chromatographic analysis makes this method suitable for high-throughput clinical laboratory environments supporting therapeutic drug monitoring and clinical research for patients with myeloproliferative neoplasms.
The demonstrated linear range of 0.5-500 ng/mL adequately covers expected therapeutic concentrations, while the selectivity of the MRM-based detection ensures reliable quantification even in the presence of commonly co-administered medications. Implementation of this bioanalytical method in clinical practice can support optimized this compound therapy through therapeutic drug monitoring, particularly in special populations and patients receiving concomitant medications with potential for pharmacokinetic interactions.
This compound is an oral selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adults. [1] [2] As a kinase inhibitor, this compound exerts its therapeutic effects through inhibition of JAK2, which results in the blockade of phosphorylation of signal transducer and activator of transcription (STAT) proteins, ultimately inhibiting cell division and inducing apoptosis in malignant cells. [1] The pharmacokinetic profile of this compound is characterized by rapid oral absorption with a time to maximum concentration (Tmax) of 1.75-3 hours, approximately dose-proportional pharmacokinetics over the range of 300-500 mg once daily, and a long terminal half-life of 114 hours. [1] [3] Following oral administration of a 400 mg dose, this compound achieves a maximum plasma concentration (Cmax) of 1804 ng/mL with an area under the curve (AUC) of 26,870 ng·hr/mL. [1]
The metabolic profile of this compound reveals it is primarily metabolized by cytochrome P450 3A4 (CYP3A4) with additional contributions from CYP2C19 and flavin-containing monooxygenase 3 (FMO3). [1] this compound exhibits complex disposition characteristics, including auto-inhibition, time-dependent inhibition, and mixed inhibition/induction of CYP enzymes, particularly CYP3A. [3] These characteristics necessitate thorough investigation of drug-drug interaction (DDI) potential to ensure patient safety and optimal dosing in various clinical scenarios. Understanding this compound's pharmacokinetic properties and DDI liabilities is essential for researchers, clinicians, and drug development professionals involved in the management of myelofibrosis and the development of combination therapies.
This compound undergoes hepatic metabolism primarily via CYP3A4, with secondary contributions from CYP2C19 and FMO3. [1] The fraction metabolized by CYP3A4 (fmCYP3A4) is a critical parameter in assessing DDI risk, with physiologically based pharmacokinetic (PBPK) modeling indicating significant involvement of this enzymatic pathway. [3] Following metabolism, this compound is predominantly eliminated in the feces (77%), with 23% as unchanged drug, while renal elimination accounts for only 5% of the administered dose, with 3% as unchanged drug. [1] The complex inhibition patterns exhibited by this compound, including time-dependent inhibition of CYP3A4, necessitate careful consideration when co-administering with other medications that are substrates, inducers, or inhibitors of these enzymes. [3]
Recent research has also identified this compound's potential to inhibit renal transporters, specifically organic cation transporter 2 (OCT2) and multidrug and toxin extrusion proteins 1 and 2-K (MATE1/2-K). [4] This transporter inhibition contributes to the elevated serum creatinine levels observed in clinical trials without representing true nephrotoxicity. [4] The transporter inhibition profile has been systematically evaluated using endogenous biomarkers such as N1-methylnicotinamide (NMN) and N1-methyladenosine (m1A), which serve as sensitive indicators of OCT2 and MATE1/2-K inhibition. [4] These biomarkers provide a non-invasive method for assessing transporter-mediated DDI potential in early clinical development, complementing traditional probe drug approaches.
Figure 1: this compound Metabolic Pathways and Transporter Interactions. This diagram illustrates the primary metabolic routes, transporter interactions, and elimination pathways of this compound. Key elements include CYP3A4-mediated metabolism as the primary pathway, inhibition of OCT2 and MATE1/2-K transporters leading to elevated serum creatinine, and complex enzyme inhibition patterns that contribute to its drug-drug interaction profile.
A robust bioanalytical method has been developed and validated for the quantification of this compound in biological matrices using ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). [5] This method enables precise determination of this compound concentrations in plasma samples, facilitating pharmacokinetic studies and DDI assessments. The protocol employs bosutinib as an internal standard to ensure analytical reliability and reproducibility across sample batches. [5]
Chromatographic Conditions:
Mass Spectrometric Detection:
Sample Preparation Protocol:
Method Validation Parameters:
This validated UPLC-MS/MS method has been successfully applied to characterize pharmacokinetic changes of this compound in the presence of various antifungal medications in rat models, providing critical insights into CYP3A4-mediated DDI potential. [5]
Novel biomarker approach has been developed to assess the DDI potential of this compound as an inhibitor of renal transporters OCT2 and MATE1/2-K. [4] This protocol utilizes endogenous compounds as biomarkers to evaluate transporter inhibition without requiring administration of probe drugs like metformin, streamlining the DDI assessment process in early clinical development.
Study Design:
Biomarker Analysis:
Endpoint Measurements:
This biomarker-informed approach provides a comprehensive assessment of this compound's transporter-mediated DDI potential and has been accepted by regulatory agencies as a valuable tool for DDI risk evaluation. [4] The method offers advantages of reduced subject burden and elimination of additional drug administration compared to traditional probe drug cocktail approaches.
Figure 2: Experimental Workflow for Comprehensive DDI Assessment of this compound. This diagram outlines the integrated approach for evaluating drug-drug interactions, incorporating clinical study design, advanced analytical methods, endpoint assessment, and practical applications of the generated data. The workflow highlights the combination of traditional pharmacokinetic measurements with novel biomarker strategies to comprehensively characterize this compound's interaction potential.
When this compound serves as the victim drug in DDIs, its exposure is significantly affected by concomitant administration of CYP3A4 modulators. Physiologically based pharmacokinetic (PBPK) modeling and clinical studies have demonstrated that this compound systemic exposure increases substantially when co-administered with strong CYP3A4 inhibitors. [3] [6] These findings have direct clinical implications for dose management and toxicity prevention.
Table 1: this compound as Victim Drug - Interaction Potential with CYP Inhibitors and Inducers
| Precipitant Drug | Interaction Magnitude | Recommended Management | Clinical Evidence |
|---|---|---|---|
| Strong CYP3A4 Inhibitors (e.g., ketoconazole, itraconazole) | ~2-fold increase in this compound AUC [3] [6] | Reduce this compound dose to 200 mg QD; re-escalate after discontinuation [3] [6] | Clinical DDI study with ketoconazole [3] |
| Moderate CYP3A4 Inhibitors (e.g., fluconazole) | ~1.2-fold increase in this compound AUC [3] | Monitor for adverse events; consider dose reduction based on tolerance | Preclinical data suggesting inhibitory effect [5] |
| CYP3A4 Inducers (e.g., rifampin) | ~50% decrease in this compound exposure (predicted) [3] | Avoid concomitant use; if unavoidable, monitor for reduced efficacy | PBPK model predictions [3] |
The greatest interaction risk occurs with strong CYP3A4 inhibitors, necessitating dose reduction to 200 mg once daily during co-administration. [3] [6] Following discontinuation of the inhibitor, this compound should be re-escalated to 400 mg in a stepwise manner as tolerated. [3] [6] The PBPK modeling approach has been validated against clinical DDI data with ketoconazole, providing regulatory support for the recommended dose adjustments in the this compound prescribing information. [3]
This compound also acts as a perpetrator drug in DDIs through its inhibition of various enzymes and transporters. PBPK modeling and clinical studies have characterized this compound's potential to increase exposure of co-administered drugs that are substrates of CYP3A4 and other enzymes. [3] Additionally, this compound demonstrates significant inhibition of renal transporters OCT2 and MATE1/2-K, which explains the serum creatinine elevations observed in clinical trials without representing true nephrotoxicity. [4]
Table 2: this compound as Perpetrator Drug - Interaction Potential with Co-administered Substrates
| Object Drug | Enzyme/Transporter | Interaction Effect | Clinical Management |
|---|---|---|---|
| Midazolam | CYP3A4 substrate | 2.4-fold increase in AUC [3] | Avoid sensitive CYP3A4 substrates with narrow therapeutic index |
| Repaglinide | CYP2C8 substrate | Minor effect (≤1.25-fold AUC increase) [3] | No dose adjustment needed |
| Warfarin | CYP2C9 substrate | Minor effect (≤1.25-fold AUC increase) [3] | No dose adjustment needed |
| Metformin | OCT2/MATE1/2-K substrate | 36% reduction in renal clearance [4] | Monitor for metformin accumulation; consider dose adjustment |
| Endogenous biomarkers | OCT2/MATE1/2-K | Increased plasma levels of creatinine, NMN, m1A [4] | Recognize as transporter-mediated, not nephrotoxicity |
The transporter inhibition profile has been systematically evaluated using endogenous biomarkers, including creatinine, N1-methylnicotinamide (NMN), and N1-methyladenosine (m1A). [4] These biomarkers provide a sensitive detection method for OCT2 and MATE1/2-K inhibition, with clinical data showing significant increases in plasma levels and reductions in renal clearance of these biomarkers when co-administered with this compound. [4] The biomarker approach offers advantages in early clinical development for assessing DDI potential without requiring administration of probe drugs.
An emerging combination therapy approach involves this compound with the immune checkpoint inhibitor nivolumab for patients with myelofibrosis who have demonstrated resistance or suboptimal response to prior JAK inhibitor therapy. [7] [8] The FRACTION study (Phase II) is evaluating this combination based on preclinical evidence that JAK2-V617F mutated myeloid cells promote synthesis of PD-L1, leading to limited anti-neoplastic T-cell responses and immune escape of MPN cells. [7] [8]
Study Protocol Details:
Rationale for Combination:
Monitoring Parameters:
This novel combination approach represents an important advancement in addressing the limitations of JAK inhibitor monotherapy in myelofibrosis, particularly for patients with suboptimal responses to existing therapies. [7] [8]
Based on comprehensive DDI assessments and clinical experience, specific management guidelines have been established to mitigate risks associated with this compound drug interactions:
CYP3A4-Mediated Interaction Management:
Transporter-Mediated Interaction Management:
Food and Supplement Interactions:
Therapeutic Drug Monitoring:
Implementation of these comprehensive management strategies ensures optimal this compound exposure while minimizing toxicity risks associated with drug interactions, contributing to improved therapeutic outcomes in patients with myelofibrosis.
This compound demonstrates a complex pharmacokinetic profile with significant potential for drug-drug interactions, primarily mediated by CYP3A4 metabolism and inhibition of renal transporters OCT2 and MATE1/2-K. The comprehensive characterization of these interactions through advanced analytical methods, PBPK modeling, and clinical studies has enabled evidence-based dose recommendations and management strategies. The development of novel biomarker approaches for assessing transporter-mediated DDI potential represents a significant advancement in clinical pharmacology, providing sensitive and specific methods for evaluating interaction risks without additional drug administration.
The continuing evolution of this compound research includes exploration of combination therapies with immunotherapeutic agents like nivolumab, leveraging this compound's JAK2 selectivity and compatible safety profile. [7] [8] Ongoing clinical trials will further define this compound's role in the treatment landscape of myelofibrosis and potentially other myeloproliferative neoplasms. [9] [10] As the understanding of this compound's pharmacokinetics and drug interaction profile deepens, optimized dosing strategies and personalized medicine approaches will continue to enhance its therapeutic utility while minimizing adverse events in this vulnerable patient population.
This compound (INREBIC) is an oral Janus kinase 2 (JAK2) inhibitor approved for the treatment of myelofibrosis in adults at a dose of 400 mg once daily. This compound exhibits complex pharmacokinetic properties characterized by non-linear exposure, long terminal half-life, and metabolism primarily mediated by cytochrome P450 enzymes (CYP3A4 and secondarily by CYP2C19). Additionally, it demonstrates complex auto-inhibition, time-dependent inhibition, and mixed inhibition/induction effects on CYP enzymes, creating challenging scenarios for predicting drug-drug interactions (DDIs) using conventional methods [1] [2].
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a critical tool in drug development for characterizing complex pharmacokinetic properties and predicting DDIs. For this compound, PBPK modeling has played a pivotal role throughout the development process, from early clinical stages to post-marketing dose optimization. These models have enabled informed drug labeling, supported regulatory submissions, and provided dose guidance for specific patient populations and concomitant medications [1] [3]. The continued refinement of this compound PBPK models represents a case study in how mechanistic modeling can bridge gaps between observed data in healthy volunteers and clinical scenarios in patient populations.
The this compound PBPK model was developed using a middle-out approach that integrated in vitro data with clinical pharmacokinetic observations. The model was constructed within the Simcyp Simulator platform (versions V17R1 to V20), leveraging its built-in population libraries and enzyme kinetics parameters. The structural model evolved from an original minimal PBPK model to a more refined version that replaced a single distribution rate (Qsac) with two separate rates (CLin/CLout), significantly improving the model's ability to capture this compound's complex distribution characteristics [4] [5].
Key physicochemical and pharmacokinetic parameters incorporated into the model include:
The model parameterization involved retrograde estimation of intrinsic clearance values by minimizing differences between predicted and observed dose-normalized AUCinf from clinical studies in healthy volunteers receiving single 500 mg doses. Sensitivity analyses were conducted to refine the fractions of metabolism by CYP3A4 (fmCYP3A4) and additional hepatic enzymes (fmHLM,add) based on accumulation ratios observed in repeated-dose clinical studies [2].
The PBPK model underwent comprehensive verification against multiple clinical studies to ensure its predictive capability:
Single-dose verification: The model accurately predicted plasma concentration-time profiles in healthy subjects receiving single 300 mg and 500 mg doses, with prediction errors of 11-39% for Cmax and 22-31% for AUCinf [2].
Multiple-dose verification: Using data from myelofibrosis patients receiving repeated doses of 300, 400, or 500 mg once daily, the model demonstrated good agreement with observed steady-state concentrations despite not being specifically fitted to these data [2].
DDI verification: The model successfully predicted the clinical DDI observation between this compound (300 mg single dose) and ketoconazole (200 mg BID), demonstrating a 3.02-fold predicted increase in AUC compared to 3.06-fold observed, confirming excellent model performance [1] [6].
Table 1: this compound PBPK Model Verification Against Clinical Data
| Validation Scenario | Population | Dose | Predicted AUC | Observed AUC | Prediction Error |
|---|---|---|---|---|---|
| Single-dose PK | Healthy volunteers | 300 mg | 25,900 ng·h/mL | 23,400 ng·h/mL | +10.7% |
| Single-dose PK | Healthy volunteers | 500 mg | 43,200 ng·h/mL | 42,100 ng·h/mL | +2.6% |
| Multiple-dose PK | Myelofibrosis patients | 400 mg QD | 36,500 ng·h/mL | 34,800 ng·h/mL | +4.9% |
| Ketoconazole DDI | Healthy volunteers | 300 mg + ketoconazole | 3.02-fold increase | 3.06-fold increase | -1.3% |
The verified PBPK model was applied to predict DDIs between this compound and various CYP modulators, providing critical evidence for dosing recommendations. Simulations evaluated the effects of strong, moderate, and weak CYP3A4 inhibitors, CYP3A4 inducers, and dual CYP3A4/CYP2C19 inhibitors on this compound exposure at steady state. The model revealed that the magnitude of DDI varies significantly between single-dose and multiple-dose scenarios due to this compound's autoinhibition and time-dependent inhibition properties [1] [6].
Table 2: Predicted Drug-Drug Interaction Effects on this compound Exposure
| Precipitant Drug | Mechanism | This compound Dose | Predicted AUC Change | Recommended Action |
|---|---|---|---|---|
| Ketoconazole 200 mg BID | Strong CYP3A4 inhibitor | Single 400 mg | 2.7-fold increase | Avoid combination |
| Ketoconazole 200 mg BID | Strong CYP3A4 inhibitor | Multiple 400 mg QD | 1.7-fold increase | Reduce to 200 mg QD |
| Erythromycin 500 mg TID | Moderate CYP3A4 inhibitor | Single 400 mg | 2.2-fold increase | Monitor for adverse events |
| Erythromycin 500 mg TID | Moderate CYP3A4 inhibitor | Multiple 400 mg QD | 1.2-fold increase | No adjustment needed |
| Fluconazole 200 mg QD | Dual CYP3A4/CYP2C19 inhibitor | Multiple 400 mg QD | 1.5-fold increase | No adjustment needed |
| Rifampin 600 mg QD | Strong CYP3A4 inducer | Single 400 mg | 5.6-fold decrease | Avoid combination |
| Rifampin 600 mg QD | Strong CYP3A4 inducer | Multiple 400 mg QD | 1.8-fold decrease | Consider dose increase |
The PBPK model also evaluated this compound's potential to inhibit or induce metabolic enzymes and thereby affect concomitant medications. Model simulations accurately captured this compound's effect as a moderate CYP3A4 time-dependent inhibitor, predicting a 2.1-fold increase in midazolam exposure, which aligned well with clinical observations (2.0-fold observed increase). Additionally, the model predicted only minor effects on CYP2C8/9 substrates, providing evidence to support waivers for clinical DDI studies with these enzymes [1] [2].
The perpetrator DDI predictions highlighted this compound's complex dual behavior as both an inhibitor and inducer of CYP3A4, with the net effect depending on dosing duration and concentration profiles. This nuanced understanding would be difficult to achieve through traditional clinical studies alone but was successfully characterized through the PBPK modeling approach [6].
Objective: To develop a comprehensive PBPK model for this compound that integrates in vitro and in vivo data to predict human pharmacokinetics and DDIs.
Materials and Software:
Methodology:
Output Evaluation:
Objective: To assess the DDI potential between this compound and dual inhibitors of CYP3A4 and CYP2C19 (e.g., fluconazole) using PBPK modeling.
Materials and Software:
Methodology:
Analysis and Interpretation:
Figure 1: Workflow for this compound PBPK Model Development and Application. The process begins with comprehensive data collection, proceeds through model development and verification, and culminates in applications for DDI prediction and regulatory decision-making.
The this compound PBPK model has played a significant role in informing regulatory decisions and supporting drug labeling. The model provided evidence for the US FDA prescribing information regarding concomitant use with CYP3A4 inhibitors and inducers. Specifically, the model supported the recommendation to reduce this compound dose to 200 mg QD when co-administered with strong CYP3A4 inhibitors, with stepwise re-escalation to 400 mg as tolerated after discontinuation of the inhibitor [1].
The model also informed recommendations regarding CYP3A4 inducers, suggesting that concomitant use with strong inducers should be avoided due to the potential for significant reduction in this compound exposure and consequent loss of efficacy. For moderate inducers, the model predicted smaller effects, allowing for more nuanced recommendations based on the specific inducing agent [1] [6].
Figure 2: this compound Metabolic Pathways and DDI Management. This diagram illustrates this compound's dual role as both victim and perpetrator in drug-drug interactions, and the corresponding dose adjustment recommendations for different interacting drugs.
The development and refinement of PBPK models for this compound exemplify the power of mechanistic modeling in modern drug development. These models have successfully characterized this compound's complex pharmacokinetics, predicted clinically relevant DDIs, informed dosing recommendations, and supported regulatory decisions. The continual model updates demonstrate how PBPK approaches can evolve with accumulating clinical data, bridging gaps between healthy volunteer studies and patient populations.
Future applications of this compound PBPK modeling may include:
The this compound PBPK modeling experience contributes to the growing body of evidence supporting the regulatory acceptance of PBPK approaches, particularly for waiving certain clinical DDI studies and informing drug label claims. As PBPK modeling continues to advance, its integration throughout the drug development lifecycle promises to optimize therapy for patients while increasing the efficiency of the development process [4] [1] [3].
Fedratinib (INREBIC) is an oral, selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of myelofibrosis. Understanding its metabolic stability is crucial for predicting its in vivo half-life and potential drug interactions [1].
A validated ultra-fast UPLC-MS/MS method for quantifying this compound in a human liver microsome (HLM) matrix has been established. This method is characterized by its speed, sensitivity, and adherence to green analytical chemistry principles [1].
The validated method was applied to assess the metabolic stability of this compound in HLMs. The key parameters are summarized below.
| Parameter | Value |
|---|---|
| Intrinsic Clearance (CLint) | 34.86 mL min⁻¹ kg⁻¹[citeastion:1] |
| *In Vitro* Half-Life (t1/2) | 23.26 minutes [1] |
These results indicate a moderate clearance rate for this compound, which helps model its pharmacokinetic behavior [1].
In silico tools can provide insights into metabolic soft spots and guide structural optimization.
Beyond its own metabolism, this compound can affect the metabolism of other drugs. A clinical drug-drug interaction (DDI) study is critical for clinical protocol development [2].
The following table summarizes the change in exposure (AUC) to the probe substrates when co-administered with this compound, defining its inhibition potential [2].
| CYP Enzyme | Probe Substrate | Fold Change in AUC (with this compound) | Inhibition Classification |
|---|---|---|---|
| CYP3A4 | Midazolam | 3.84-fold | Moderate Inhibitor [2] |
| CYP2C19 | Omeprazole | 2.82-fold | Moderate Inhibitor [2] |
| CYP2D6 | Metoprolol | 1.77-fold | Weak Inhibitor [2] |
Clinical Recommendation: These results serve as the basis for recommending dose modifications of concomitant drugs that are substrates of CYP2C19 or CYP3A4 to avoid potential toxicities [2].
The following diagram illustrates the integrated in vitro and in silico workflow for assessing this compound's metabolic fate.
This integrated approach, combining robust analytical methods with in silico predictions and clinical DDI studies, provides a comprehensive framework for understanding this compound's metabolic profile, which is essential for its safe and effective use in therapy [1] [2].
1. Introduction and Objectives Forced degradation, or stress testing, is a critical practice in drug development that involves subjecting a drug substance to conditions more severe than accelerated storage to identify likely degradation products, elucidate degradation pathways, and establish stability-indicating analytical methods [1]. For This compound, a Janus kinase 2 (JAK2) inhibitor used to treat myelofibrosis, these studies are essential for ensuring drug safety, efficacy, and quality throughout its shelf life [2] [3]. The primary objectives are to:
2. Experimental Design: Strategy and Conditions A minimal set of stress conditions should be explored to cover the major degradation pathways. The goal is to achieve approximately 5-20% degradation for method validation, avoiding both under-stressing and over-stressing that leads to secondary degradation products [1]. A general strategy for condition selection is outlined below.
| Stress Condition | Recommended Experimental Parameters | Suggested Duration & Sampling |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 40-60°C [1] [3] | Up to 14 days; monitor at 1, 3, 5 days [1] |
| Base Hydrolysis | 0.1 M NaOH at 40-60°C [1] [3] | Up to 14 days; monitor at 1, 3, 5 days [1] |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) at 25-60°C [1] | Maximum of 24 hours; monitor at 1, 3, 5 days [1] |
| Thermal Degradation | Solid-state at 60-80°C (with/without 75% RH) [1] | Up to 14 days; monitor at 1, 3, 5 days [1] |
| Photolytic Degradation | Exposure to light with an output compliant with ICH Q1B [1] | 1x and 3x ICH option; monitor at 1, 3, 5 days [1] |
For this compound, a drug concentration of 1 mg/mL is typically used for solution-based degradation studies [1] [3]. Studies should be terminated if no degradation is observed after exposure to conditions more severe than accelerated stability protocols [1].
3. Case Study: this compound Hydrolysis and HPLC Analysis A specific study on this compound employed the AQbD principle to develop a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method [3].
4. Analytical Method Validation and Quality by Design The development of the stability-indicating method for this compound followed the Analytical Quality by Design (AQbD) approach per ICH Q8(R2) guidelines [3].
The workflow below illustrates the AQbD-based method development process.
The following diagram summarizes the logical sequence and decision points in a standard forced degradation study protocol.
Forced degradation studies are a regulatory and scientific necessity. For this compound, applying a systematic approach with well-defined stress conditions and an AQbD-based analytical method provides a high degree of confidence in the drug's stability profile. The developed RP-HPLC method is specific, linear, and effective in monitoring this compound and its degradation products, ensuring the drug's quality and safety for patients.
This compound is an oral, selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adults [1] [2]. As a targeted therapy, monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction (DDI) investigations.
This compound is primarily metabolized by the CYP3A4 enzyme [3]. This characteristic makes it susceptible to pharmacokinetic interactions with other drugs that inhibit or induce CYP3A4, necessitating reliable bioanalytical methods for its quantification. The protocols below describe ultra-fast, sensitive, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the analysis of this compound in various biological samples.
Here is a standardized workflow for the sample preparation and analysis of this compound. The specific parameters for different sample types are detailed in the subsequent sections.
The following steps outline a simple protein precipitation method suitable for both rat plasma and Human Liver Microsome (HLM) matrices [4] [3].
The analytical conditions for chromatographic separation and mass spectrometric detection are summarized below.
Liquid Chromatography (UPLC) Conditions
Mass Spectrometry (TQS) Conditions
The developed methods have been rigorously validated according to US FDA guidelines for bioanalytical methods [4] [3]. The key validation parameters from two representative studies are compiled below for easy comparison.
| Validation Parameter | Method in Rat Plasma [3] | Method in HLM Matrix [4] |
|---|---|---|
| Linear Range | 0.5 - 500 ng/mL | 1.0 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Intra-Day Precision (% RSD) | ≤ 11.5% | -5.33% to 5.56% (Deviation) |
| Intra-Day Accuracy (%) | -10.7% to 9.7% (Range similar) | -9.00% to 6.67% (Deviation) |
| Inter-Day Precision | Within 15% | -5.33% to 5.56% (Deviation) |
| Inter-Day Accuracy | -12.0% to 14.3% (Range) | -9.00% to 6.67% (Deviation) |
| Matrix Effect | Within acceptable limits | Absence of HLM matrix effects |
| Recovery | > 88.5% | Reported as reproducible |
| Run Time | 3.0 min | 1.0 min (Ultra-fast) |
| Parameter | Value | Application / Context |
|---|---|---|
| In Vitro Half-life (t₁/₂) | 23.26 min | Metabolic stability in HLMs [4] |
| Intrinsic Clearance (Clint) | 34.86 mL min⁻¹ kg⁻¹ | Metabolic stability in HLMs [4] |
| Effective Half-life in Patients | 41 hours | Clinical dosing [1] [2] |
| Drug-Drug Interaction | Increased systemic exposure with CYP3A4 inhibitors (e.g., Fluconazole, Itraconazole) | Co-administration requires caution [3] |
The validated UPLC-MS/MS method for rat plasma was successfully applied to study pharmacokinetic DDIs between this compound and several antifungal drugs [3]. The study concluded that:
The described UPLC-MS/MS protocols provide robust, rapid, and sensitive methods for the quantification of this compound in biological matrices. The detailed sample preparation, chromatographic conditions, and validation data serve as a comprehensive guide for researchers conducting bioanalysis, metabolic stability studies, and drug-drug interaction assessments for this compound in both non-clinical and clinical settings.
This compound is an oral selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adult patients. As a targeted therapy with a narrow therapeutic index, this compound demonstrates significant inter-individual pharmacokinetic variability largely influenced by cytochrome P450 metabolism, primarily CYP3A4. This variability necessitates robust analytical methods for both pharmaceutical quality control and therapeutic drug monitoring to ensure optimal efficacy and safety. Chromatographic analysis of this compound presents specific challenges due to the need for separation from structurally similar impurities and degradation products, as well as the requirement for sensitivity in biological matrices for pharmacokinetic studies. These Application Notes provide comprehensive protocols for the development, validation, and application of chromatographic methods for this compound analysis using Quality by Design principles and modern analytical instrumentation.
The complex pharmacokinetic profile of this compound, including significant drug-drug interactions with CYP3A4 inhibitors such as antifungal agents, further underscores the need for reliable analytical methods for therapeutic monitoring. When co-administered with strong CYP3A4 inhibitors like fluconazole, this compound systemic exposure increases significantly, potentially elevating toxicity risks. Therefore, robust chromatographic methods must be developed to support both pharmaceutical analysis and clinical monitoring across various matrices, from bulk drug substances to complex biological samples.
Chromatographic analysis of this compound can be broadly categorized into two approaches: high-performance liquid chromatography (HPLC) methods for pharmaceutical quality control and ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) methods for bioanalytical applications. Each approach offers distinct advantages tailored to specific analytical requirements, with C18 stationary phases serving as the predominant chromatographic platform across all methods.
Table 1: Summary of HPLC Methods for this compound Pharmaceutical Analysis
| Method Characteristic | AQbD Approach [1] | Stability-Indicating Method [2] |
|---|---|---|
| Column | Agilent C18 (150 × 4.6 mm, 5 µm) | HIQSIL C18 (250 mm × 4.6 mm; 5 µm) |
| Mobile Phase | Acetonitrile:0.1% OPA buffer pH 4.18 (43:57% v/v) | Phosphate buffer (pH 5.2):Acetonitrile (45:65 v/v) |
| Flow Rate | 0.967 mL/min | 1.0 mL/min |
| Detection | PDA-UV at 268 nm | UV at 257 nm |
| Runtime | Not specified | 9.2 minutes (impurities), 5.4 minutes (this compound) |
| Linear Range | 15-90 µg/mL | 50-200 µg/mL (this compound), 0.05-0.20 µg/mL (impurities) |
| Application | Method development and validation | Impurity quantification and forced degradation studies |
Table 2: UPLC-MS/MS Methods for this compound Bioanalytical Applications
| Method Characteristic | DDI Study Method [3] | Multiplex JAK Inhibitor Assay [4] |
|---|---|---|
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | XSelect HSS T3 C18 (2.1 × 150 mm, 2.5 µm) |
| Mobile Phase | A: Acetonitrile, B: 0.1% formic acid in water (gradient) | 0.2% formic acid and acetonitrile (+0.1% FA) in gradient mode |
| Flow Rate | 0.40 mL/min | Not specified (7 min total runtime) |
| Detection | MRM: 525.12 → 98.00 (this compound), 529.82 → 141.01 (IS) | Multiple reaction monitoring (MRM) |
| Linear Range | 0.5-500 ng/mL | 10-800 ng/mL (this compound) |
| Application | Drug-drug interaction studies in rat plasma | Therapeutic drug monitoring in human plasma |
| Internal Standard | Bosutinib | Stable isotopically labelled internal standards |
The selection between C8 and C18 columns represents a critical methodological consideration. While C18 columns generally provide greater retention for hydrophobic compounds due to longer carbon chains, properly optimized C8 columns can offer comparable performance with potentially reduced analysis times and improved peak shapes for certain analytes. As noted in separation science literature, factors such as bonding chemistry, column loading, and packing quality often exert greater influence on chromatographic performance than alkyl chain length alone [5]. For this compound analysis, C18 columns have been predominantly selected across published methods, suggesting optimal retention and selectivity for this moderately hydrophobic compound.
The AQbD paradigm represents a systematic framework for developing robust chromatographic methods that remain within a defined "design space" throughout the method lifecycle. For this compound analysis, an AQbD approach begins with defining the Analytical Target Profile (ATP), which specifies the method requirements for its intended purpose, followed by identification of Critical Quality Attributes (CQAs) that define method performance [1].
Table 3: Critical Method Parameters and Their Optimization Ranges in AQbD
| Critical Parameter | Study Design | Optimized Condition | Impact on CQAs |
|---|---|---|---|
| Mobile Phase pH | Plackett-Burman for screening, CCD for optimization | pH 4.18 (OPA buffer) | Retention time, peak symmetry, selectivity |
| Organic Modifier Ratio | Same as above | 43% acetonitrile | Retention factor, resolution, analysis time |
| Flow Rate | Same as above | 0.967 mL/min | Back pressure, retention, efficiency |
| Column Temperature | Evaluated but not critical | 30°C (typical) | Retention time reproducibility |
| Detection Wavelength | Spectral analysis | 268 nm | Sensitivity, baseline noise |
Implementation of AQbD employs a structured experimental design process:
Software tools such as Design Expert facilitate the statistical analysis and generation of contour plots that visualize the design space. The ultimate output is a probabilistic design space where method robustness is guaranteed, with the optimal conditions determined by desirability functions that simultaneously maximize all CQAs [1]. For this compound, this approach yielded optimized conditions with a desirability of 1, indicating ideal method performance.
Stability-indicating methods must reliably separate this compound from its impurities and degradation products under forced degradation conditions. Method development follows a systematic approach:
Diagram 1: Stability-indicating method development workflow for this compound analysis
Critical aspects of stability-indicating method development include:
The stability-indicating method for this compound successfully separated four degradation products with retention times of 2.6, 3.5, 5.4, and 9.2 minutes, demonstrating its capability to monitor stability in pharmaceutical formulations [2].
Materials and Equipment:
Mobile Phase Preparation:
Standard Solution Preparation:
Chromatographic Conditions and System Suitability:
Execution:
Materials and Equipment:
Mobile Phase and Gradient Program:
Mass Spectrometer Parameters:
Sample Preparation (Protein Precipitation):
Calibration Standards and Quality Controls:
Chromatographic methods for this compound analysis require comprehensive validation to ensure reliability, accuracy, and reproducibility. The validation should follow ICH Q2(R1) guidelines for pharmaceutical methods and FDA bioanalytical method validation guidance for methods quantifying this compound in biological matrices.
Table 4: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | HPLC Method Requirements [1] | UPLC-MS/MS Method Requirements [3] |
|---|---|---|
| Linearity | r² ≥ 0.999 over 15-90 µg/mL | r² ≥ 0.99 over 0.5-500 ng/mL |
| Accuracy | 98-102% recovery | 85-115% of nominal values (80-120% at LLOQ) |
| Precision | RSD ≤ 2% (repeatability) | RSD ≤ 15% (≤20% at LLOQ) |
| Specificity | No interference from impurities, excipients, or degradation products | No interference from matrix components |
| LOD/LOQ | LOQ: 0.05 µg/mL (impurities) | LLOQ: 0.5 ng/mL (S/N > 5) |
| Robustness | Deliberate variations in pH, mobile phase composition, flow rate, column temperature | Not typically evaluated for bioanalytical methods |
| Stability | Solution stability, autosampler stability established | Bench-top, freeze-thaw, long-term stability in matrix |
Linearity and Range:
Precision and Accuracy:
Specificity and Selectivity:
Stability Experiments:
Forced degradation studies provide critical information about the intrinsic stability of this compound and support the development of stability-indicating methods. When subjected to various stress conditions, this compound demonstrates particular sensitivity to acidic conditions, with significant degradation observed under acid hydrolysis [1]. Through comprehensive LC-MS/MS analysis, four major degradation products have been identified with molecular masses of 426, 312, 354, and 215 g/mol, corresponding to the molecular formulas C21H25N5O3S, C17H22N5O, C17H14N4O3S, and C11H11N4O, respectively [2].
The identification of these degradation products provides insights into the potential degradation pathways of this compound, including hydrolysis, oxidation, and structural rearrangement. These findings directly inform formulation development strategies to mitigate degradation and establish appropriate shelf-life and storage conditions for pharmaceutical products. The stability-indicating HPLC method successfully separates all known impurities and degradation products, enabling accurate quantification and monitoring throughout the product lifecycle.
The high-sensitivity UPLC-MS/MS methods enable quantification of this compound in biological matrices to support pharmacokinetic studies and therapeutic drug monitoring. The multiplex HPLC-MS/MS assay simultaneously quantifies six JAK inhibitors (abrocitinib, baricitinib, this compound, ruxolitinib, tofacitinib, and upadacitinib) in human plasma, with this compound demonstrating a validated range of 10-800 ng/mL [4]. This method achieves excellent performance characteristics with trueness of 91.1-113.5%, repeatability of 3.0-9.9%, and intermediate precision of 4.5-11.3%, meeting rigorous acceptance criteria for clinical method implementation.
Application of these bioanalytical methods has revealed significant drug-drug interactions between this compound and commonly co-administered antifungal agents. Studies in rat models demonstrated that fluconazole produces the most prominent inhibitory effect on this compound metabolism, followed by itraconazole and isavuconazole [3] [6]. These findings highlight the critical importance of therapeutic monitoring when this compound is co-administered with CYP3A4 inhibitors, as increased systemic exposure may elevate the risk of concentration-dependent toxicities.
Diagram 2: Therapeutic drug monitoring workflow for this compound
Peak Shape Abnormalities:
Retention Time Shifts:
Sensitivity Issues in MS Detection:
Column Maintenance and Storage:
The chromatographic methods presented herein provide robust approaches for the analysis of this compound across various applications, from pharmaceutical quality control to therapeutic drug monitoring. The AQbD-based HPLC method ensures robust separation and quantification of this compound in pharmaceutical formulations, while the UPLC-MS/MS methods offer the sensitivity and selectivity required for bioanalytical applications. Implementation of these methods supports the ongoing development, quality assurance, and clinical optimization of this compound therapy, particularly important given its narrow therapeutic index and significant drug interaction potential. As clinical experience with this compound grows, these methods may be further refined to address emerging analytical needs and support personalized treatment approaches for patients with myeloproliferative disorders.
1. Introduction to AQbD and this compound Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes understanding and controlling the critical process parameters affecting method performance. This application note details the implementation of an AQbD framework for developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, a Janus kinase 2 (JAK2) inhibitor used in treating myelofibrosis [1]. The AQbD approach, as outlined in ICH Q8 (R2), enhances method robustness, ruggedness, and overall product quality assurance throughout its lifecycle.
2. AQbD Workflow for Method Development The following diagram illustrates the logical sequence of the AQbD approach for analytical method development.
3. Experimental Design and Optimization The initial step involves screening Critical Method Parameters (CMPs) to identify those with a significant effect on the Critical Quality Attributes (CQAs). A Plackett-Burman design is an efficient screening design for this purpose [1]. Following screening, a Central Composite Design (CCD), a type of Response Surface Methodology, is employed for systematic optimization of the identified CMPs [1]. The design and optimization process can be visualized as the workflow below.
4. Critical Method Parameters and Quality Attributes Table 1: Critical Quality Attributes (CQAs) and Target Goals for this compound HPLC Method
| Critical Quality Attribute (CQA) | Target / Goal |
|---|---|
| Retention Time | Sufficient for peak identification and separation from impurities [1]. |
| Theoretical Plates | Maximized to ensure peak efficiency [1]. |
| Tailing Factor | Minimized to ensure symmetric peak shape [1]. |
| Resolution | Ensures separation from potential degradation products [1]. |
Table 2: Critical Method Parameters (CMPs) and Their Ranges for Screening
| Critical Method Parameter (CMP) | Range Studied |
|---|---|
| pH of Buffer | 2.5 - 6.5 [1] |
| Concentration of Organic Solvent | Not explicitly stated in search results, but typically varied (e.g., 30-60%) [2]. |
| Flow Rate | Not explicitly stated in search results, but typically varied (e.g., 0.8-1.2 mL/min). |
| Column Temperature | Not explicitly stated in search results, but often included (e.g., 25-40°C) [2]. |
5. Optimized Chromatographic Conditions Based on the AQbD optimization using CCD, the following conditions were identified as the optimal method operable design region [1].
6. Method Validation Results The developed method was validated as per ICH Q2(R1) guidelines. Key validation parameters are summarized below [1]. Table 3: this compound HPLC Method Validation Data
| Validation Parameter | Result |
|---|---|
| Linearity Range | 15 - 90 µg/mL [1] |
| Correlation Coefficient (R²) | 0.999 [1] |
| Accuracy | Not explicitly stated, but reported as accurate [1]. |
| Precision | Not explicitly stated, but reported as precise [1]. |
| Robustness | Verified as per AQbD principle [1]. |
| Specificity | Able to separate drug from degradation products [1]. |
7. Forced Degradation Studies Forced degradation studies were performed as per ICH Q1A(R2) guidelines. The drug was exposed to acidic, basic, oxidative, photolytic, and thermal stress conditions. Significant degradation was specifically noted under acidic conditions, confirming the method's stability-indicating property [1].
Protocol 1: RP-HPLC Method Development and Analysis
1. Scope This protocol describes the detailed procedure for the analysis of this compound in its pharmaceutical dosage form using an AQbD-developed RP-HPLC method.
2. Materials and Equipment
3. Step-by-Step Procedure
Step 1: Mobile Phase Preparation
Step 2: Standard Solution Preparation
Step 3: Sample Solution Preparation
Step 4: Instrumental Parameters and Chromatography
Step 5: System Suitability Testing
Protocol 2: UPLC-MS/MS for Bioanalysis in Plasma
For the quantification of this compound in biological matrices like plasma, a more sensitive UPLC-MS/MS method is required. The following is a summary based on the literature.
1. Scope This protocol is for the quantification of this compound in rat plasma using UPLC-MS/MS, applicable for pharmacokinetic and drug-drug interaction studies [4].
2. Key Conditions [4]
Table 4: Comparison of HPLC and UPLC-MS/MS Methods for this compound
| Parameter | AQbD-based RP-HPLC Method | UPLC-MS/MS Bioanalytical Method |
|---|---|---|
| Application | Drug substance/product assay | Bioanalysis (Plasma) |
| Detection | UV at 268 nm [1] | Mass Spectrometry (MRM) [4] |
| Linearity Range | 15-90 µg/mL [1] | 0.5-500 ng/mL [4] |
| Sample Volume | Not specified | 100 µL [4] |
| Run Time | ~3 minutes [3] | 3.0 minutes [4] |
| Key Advantage | Robust for quality control; Stability-indicating [1] | High sensitivity for pharmacokinetic studies [4] |
The AQbD approach provides a superior framework for developing analytical methods compared to the traditional one-factor-at-a-time (OFAT) approach. By systematically understanding the interaction of method parameters and their impact on quality attributes, a more robust and reliable method is achieved, with a defined design space that allows for flexible operation within controlled boundaries.
The RP-HPLC method is ideal for routine quality control of the pharmaceutical dosage form, while the UPLC-MS/MS method is essential for sensitive applications like measuring drug concentrations in plasma. A critical consideration for this compound is its metabolism by CYP3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, posaconazole) can significantly increase this compound exposure, necessitating dose adjustments or close monitoring for toxicity [4].
I hope these detailed Application Notes and Protocols are helpful for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.
This compound (INREBIC) is an orally administered selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adult patients. As a therapeutic agent with a narrow therapeutic index and significant pharmacokinetic variability, precise analytical methods for quantifying this compound are essential for both clinical therapeutic drug monitoring and preclinical development. The complex pharmacokinetic profile of this compound, characterized by biphasic disposition and linear, time-invariant pharmacokinetics at doses of 200 mg and above, necessitates robust bioanalytical methods to characterize its concentration-time profiles in various matrices [1] [2].
The development and validation of analytical methods for this compound must adhere to rigorous regulatory standards to ensure reliability, reproducibility, and accuracy of data. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for method validation, establishing criteria for parameters including accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness. This document presents detailed application notes and experimental protocols for the analysis of this compound in pharmaceutical dosage forms and biological matrices, incorporating both conventional and Analytical Quality by Design (AQbD) approaches to method development and validation [3] [4].
Researchers have developed and validated several chromatographic methods for the quantification of this compound, ranging from conventional RP-HPLC to advanced UPLC-MS/MS techniques. These methods address different application needs from quality control of pharmaceutical formulations to bioanalysis in complex matrices. The table below summarizes the key analytical methods developed for this compound:
Table 1: Summary of Analytical Methods for this compound Quantification
| Method Type | Matrix | Linear Range | Separation Conditions | Detection | Key Applications |
|---|---|---|---|---|---|
| RP-HPLC [3] | Pharmaceutical dosage form | 25-75 µg/mL | C18 column (250 × 4.6 mm, 5 µm); Phosphate Buffer pH 5.0:ACN; 1.0 mL/min | UV 290 nm | Quality control, formulation analysis |
| AQbD-RP-HPLC [4] | Standard analysis | 15-90 µg/mL | C18 column (150 × 4.6 mm, 5 µm); 0.1% OPA pH 4.18:ACN (57:43); 0.967 mL/min | UV 268 nm | Method operable design region definition |
| UPLC-MS/MS [5] | Human liver microsomes | 1-3000 ng/mL | C18 column; isocratic mobile phase; 1 min runtime | MS/MS | Metabolic stability studies |
| Multiplex HPLC-MS/MS [6] | Human plasma | 10-800 ng/mL | C18 column (150 × 2.1 mm, 2.5 µm); 0.2% FA:ACN (+0.1% FA) gradient; 7 min runtime | MS/MS | Therapeutic drug monitoring of multiple JAK inhibitors |
The diversity of available methods highlights the importance of method selection based on specific analytical needs. For routine quality control of pharmaceutical formulations, RP-HPLC with UV detection provides sufficient sensitivity and selectivity, while for pharmacokinetic studies and therapeutic drug monitoring, the enhanced sensitivity of LC-MS/MS methods is indispensable [3] [5] [6]. The application of AQbD principles further strengthens method robustness by systematically understanding method operational parameters and their interactions with critical quality attributes [4].
The Analytical Quality by Design approach to RP-HPLC method development for this compound represents a systematic framework for building quality into the analytical method rather than testing quality at the end. This methodology begins with defining the Analytical Target Profile, identifying Critical Quality Attributes (CQAs) such as resolution, peak area, tailing factor, and retention time. Through initial risk assessment and screening designs, critical method parameters were identified as mobile phase composition, pH, and flow rate [4].
The optimization phase employed a Central Composite Design to model the relationship between critical method parameters and CQAs. The statistically optimized chromatographic conditions comprised:
The method demonstrated linearity over the concentration range of 15-90 µg/mL with a correlation coefficient (r²) of 0.999. The precision expressed as %RSD was less than 2% for both system precision and method precision. The method successfully underwent forced degradation studies under various stress conditions (acid, base, oxidative, thermal, and photolytic) as per ICH Q1A(R2) guidelines, with significant degradation observed particularly under acidic conditions [4].
A robust conventional RP-HPLC method was developed and validated for the estimation of this compound in pharmaceutical dosage forms. The method employs a simple isocratic elution with the following conditions:
The method was validated as per ICH guidelines Q2(R1) and demonstrated linearity in the concentration range of 25-75 µg/mL with a regression equation of y = 10527x - 18715 and coefficient of determination (R²) of 0.9987. The method proved to be accurate with high percent recovery, precise with low %RSD values, and specific with no interference from excipients [3].
A validated green ultra-fast UPLC-MS/MS method was developed for the quantification of this compound in human liver microsomes for in vitro metabolic stability assessment. This method represents a significant advancement in analytical efficiency with a remarkably short runtime of only 1 minute while maintaining comprehensive analytical performance. The method conditions include:
The method was rigorously validated according to US FDA bioanalytical method validation guidelines. The precision and accuracy assessments demonstrated excellent performance with intra-day and inter-day variations ranging from -5.33% to 5.56% and -9.00% to 6.67%, respectively. The method was successfully applied to determine the intrinsic clearance (Clint) of this compound, measured at 34.86 mL min⁻¹ kg⁻¹, and the in vitro half-life (t₁/₂), determined to be 23.26 minutes [5].
A multiplex high-performance liquid chromatography-tandem mass spectrometry method was developed for the simultaneous quantification of six Janus kinase inhibitors, including this compound, in human plasma. This innovative approach addresses the growing need for therapeutic drug monitoring in patients receiving JAK inhibitor therapy, particularly given their narrow therapeutic index and significant interindividual pharmacokinetic variability [6].
The method employs the following conditions:
The method validation demonstrated excellent performance in terms of trueness (91.1-113.5%), repeatability (3.0-9.9%), and intermediate precision (4.5-11.3%). The method effectively addresses the challenge of simultaneous quantification of multiple JAK inhibitors, enabling efficient therapeutic drug monitoring programs in clinical settings [6].
Figure 1: Workflow for RP-HPLC Analysis of this compound in Pharmaceutical Dosage Forms
The methods were comprehensively validated according to ICH guideline Q2(R1) requirements. The table below summarizes the validation parameters and results for the RP-HPLC methods:
Table 2: Method Validation Results for RP-HPLC Methods of this compound
| Validation Parameter | Requirements | Conventional Method [3] | AQbD Method [4] |
|---|---|---|---|
| Linearity Range | Specific range | 25-75 µg/mL | 15-90 µg/mL |
| Correlation Coefficient (r²) | >0.995 | 0.9987 | 0.999 |
| Precision (%RSD) | ≤2% | <2% | <2% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Specificity | No interference | No interference from excipients | No interference from degradation products |
| Robustness | Small deliberate variations | Not reported | Robust within design space |
| Forced Degradation | Demonstrate stability-indicating | Not reported | Significant degradation in acidic condition |
The validation data demonstrates that both methods comply with ICH requirements for the intended applications. The AQbD approach provides enhanced method understanding with defined method operable design regions, ensuring method robustness over a wider range of operational parameters [4].
System suitability tests are integral to chromatographic methods to ensure adequate performance throughout the analysis. The following parameters should be evaluated:
Figure 2: Method Validation Workflow According to ICH Q2(R1) Guidelines
The validated analytical methods for this compound have critical applications throughout the drug development lifecycle and in clinical practice. In pharmaceutical development, these methods support formulation optimization, stability studies, and quality control of drug products. The forced degradation studies conducted according to ICH Q1A(R2) guidelines provide essential information about the stability characteristics of this compound, with significant degradation observed under acidic conditions, indicating the need for appropriate formulation strategies to enhance stability [4].
In clinical development, the application of sensitive LC-MS/MS methods has been instrumental in characterizing the pharmacokinetic profile of this compound. Population pharmacokinetic analyses have revealed that this compound undergoes biphasic disposition and exhibits linear, time-invariant pharmacokinetics at doses of 200 mg and above. These studies have identified creatinine clearance as a statistically significant covariate on apparent clearance (CL/F), with patients having mild and moderate renal impairment showing 10% and 37% increases in this compound exposure, respectively, compared to patients with normal renal function [1]. This information is crucial for dose adjustment in special populations.
For therapeutic drug monitoring, the multiplex HPLC-MS/MS method enables simultaneous quantification of this compound alongside other JAK inhibitors in patient plasma, facilitating individualized dosing strategies. Given the narrow therapeutic index and significant interindividual variability of JAK inhibitors, therapeutic drug monitoring programs based on these analytical methods can optimize efficacy while minimizing adverse events [6]. The documented pharmacokinetic variability of this compound, influenced by factors such as renal function and drug-drug interactions, further underscores the value of these analytical methods in clinical practice.
The comprehensive analytical methods detailed in these application notes and protocols provide robust tools for the quantification of this compound in pharmaceutical dosage forms and biological matrices. The integration of Quality by Design principles in method development enhances method understanding, control, and robustness, aligning with regulatory expectations for modern analytical methods. The diversity of methods, from conventional RP-HPLC to advanced UPLC-MS/MS, addresses the varying requirements of different stages of drug development and clinical application.
These validated methods support the entire lifecycle of this compound, from formulation development and quality control to therapeutic drug monitoring in clinical practice. The rigorous validation according to ICH guidelines ensures reliability and reproducibility of data, forming a solid foundation for informed decision-making in both pharmaceutical development and clinical management of patients with myelofibrosis. As the clinical use of this compound expands, these analytical methods will continue to play a crucial role in optimizing its therapeutic application and ensuring patient safety.
1. Introduction
Fedratinib is an oral, selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis (MF) in adults [1]. As an adjunct therapy, it has also been investigated for severe outcomes in viral infections such as COVID-19 [2]. Following oral administration, this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic pathway creates a significant potential for drug-drug interactions (DDIs), particularly when co-administered with strong CYP3A4 inhibitors, which can increase this compound's systemic exposure and elevate the risk of adverse effects, including rare neurological events like Wernicke's encephalopathy [2] [1]. Therefore, a robust, sensitive, and rapid bioanalytical method is critical for accurate pharmacokinetic (PK) profiling and DDI assessment. This application note details the development, validation, and application of a UPLC-MS/MS method for the precise quantification of this compound in rat plasma.
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Instrumentation and Conditions A summary of the core instrumental parameters is provided in the table below.
Table 1: UPLC-MS/MS Instrumental Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| UPLC System | Waters Acquity UPLC H-Class System |
| Chromatographic Column | Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) |
| Column Temperature | 40 °C |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile | | Gradient Elution | 0-0.5 min: 10% B; 0.5-1.0 min: 10-90% B; 1.0-2.0 min: 90% B; 2.0-2.1 min: 90-10% B; Post-run: 0.9 min [2] | | Flow Rate | 0.40 mL/min [2] | | Injection Volume | 2.0 μL [2] | | Mass Spectrometer | XEVO TQD or TQS triple quadrupole | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Data Acquisition | Multiple Reaction Monitoring (MRM) | | Ion Transitions (m/z) | this compound: 525.12 → 98.00 (quantifier); 525.12 → 468.99 (qualifier) [2] Internal Standard (Bosutinib): 529.82 → 141.01 [2] | | Source Parameters | Curtain Gas (CUR): Optimized (~30-50 psi) Collision Gas (CAD): Medium to High IonSpray Voltage (IS): Optimized (~5500 V) Source Temperature (TEM): ~500-600 °C Nebulizer Gas (GS1) & Heater Gas (GS2): Optimized |
2.3. MRM Optimization Protocol The MRM parameters are compound-specific and must be optimized for each instrument. The following workflow, implemented via direct infusion or Flow Injection Analysis (FIA), is recommended [3]:
Diagram 1: Workflow for MS/MS Parameter Optimization. Key parameters to optimize include Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) [3].
2.4. Sample Preparation Procedure A simple protein precipitation (PPT) method has been validated:
2.5. Preparation of Calibrants and Quality Controls
3. Method Validation Summary
The method was validated according to the US FDA guidelines for bioanalytical method validation. Key results are summarized below.
Table 2: Method Validation Parameters and Results
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.5 - 500 ng/mL | Correlation coefficient (r) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Precision ≤ 20%; Accuracy 80-120% |
| Precision (Intra-day & Inter-day) | RSD < 10.03% | RSD ≤ 15% |
| Accuracy | -3.79% to 2.58% (RE) | Within ±15% of nominal value |
| Extraction Recovery | > 80% | Consistent and reproducible |
| Matrix Effect | ~ 100% | No significant ion suppression/enhancement |
| Stability | Established under various conditions* | Within ±15% of nominal value |
*Stability includes bench-top, freeze-thaw, and long-term storage stability [2].
4. Application in a Drug-Drug Interaction (DDI) Study
4.1. Study Design
4.2. Data Analysis
The overall experimental workflow, from sample collection to data analysis, is outlined below.
Diagram 2: Integrated Workflow for DDI Study from Dosing to Data Analysis.
5. Results and Discussion
Application of this validated method in a DDI study revealed that fluconazole exhibited the most prominent inhibitory effect on this compound metabolism in rats, leading to a significant increase in this compound systemic exposure. This was followed by itraconazole and isavuconazole [2]. These findings highlight the necessity of monitoring this compound plasma levels and considering dose adjustments when co-administered with potent CYP3A4 inhibitors to mitigate the risk of toxicity.
The developed and validated UPLC-MS/MS method for the quantification of this compound in rat plasma is sensitive, precise, accurate, and rapid. The simple protein precipitation protocol and short chromatographic runtime make it highly efficient for high-throughput bioanalysis. This robust assay serves as an effective tool for supporting pharmacokinetic studies and investigating potential drug-drug interactions, thereby contributing to the safe and effective clinical use of this compound.
The table below summarizes key properties of this compound that influence its distribution and activity, based on clinical and preclinical data.
| Property | Description / Value | Significance / Implication |
|---|---|---|
| Primary Target | JAK2 (IC50 ~3 nM) [1] [2] | Selective JAK2 inhibitor over JAK1, JAK3, TYK2 [1] [3]. |
| Off-Target Kinases | FLT3 (IC50 ~15 nM); BRD4 (IC50 ~130 nM) [1] [3] [2] | May contribute to efficacy; BRD4 inhibition can synergistically reduce inflammation and fibrosis [4] [3]. |
| Pharmacokinetics | Effective half-life ~41 hours; rapid oral absorption [4] [3] | Supports once-daily dosing regimen. |
| Protein Binding | Binds to Bovine Serum Albumin (BSA) and Human Alpha-1-Acid Glycoprotein (HAG) [5] | High affinity for plasma proteins influences free drug concentration, distribution, and half-life. |
This detailed protocol is based on a study that used multispectral methods and molecular simulation to characterize how this compound binds to carrier proteins in the blood [5]. Understanding this binding is a fundamental component of predicting tissue distribution.
The diagram below outlines the key steps and methodologies used in this study.
| Aspect | Details |
|---|---|
| Incidence & Onset | Common; median time to onset of grade 3/4 thrombocytopenia is ~1 month [1] [2]. In clinical trials, grade 3/4 thrombocytopenia occurred in 27.5% of patients at the maximum tolerated dose [1]. |
| Dose Management | Baseline Platelets ≥50,000/µL: Start at 400 mg once daily [2] [3]. During Treatment: If grade 3 with active bleeding or grade 4 occurs, interrupt therapy [2]. Resumption: Upon resolution to grade ≤2 or baseline, resume at 100 mg below the last given dose (e.g., from 400 mg to 300 mg daily) [2]. | | Monitoring Protocol | Baseline: Obtain a complete blood count (CBC) with platelets [2]. During Treatment: Monitor CBC with platelets periodically and as clinically indicated [2]. The nadir for cytopenias typically occurs within the first few months [4]. | | Transfusion Support | In clinical trials, approximately 3.1% of patients who developed thrombocytopenia required platelet transfusions [2]. Consider transfusion support based on clinical bleeding and procedural needs [2]. | | Patient Population Consideration | this compound is approved for patients with a baseline platelet count ≥50,000/µL and can be effective in those with pre-treatment counts between 50,000-100,000/µL [5]. |
This compound-induced thrombocytopenia is primarily an on-target effect, as JAK2 is critically involved in the signaling of thrombopoietin (TPO), a key regulator of platelet production.
Beyond this primary mechanism, this compound's complex kinome profile suggests potential contributing factors for researchers to investigate:
This protocol is modeled on clinical trial designs [1] [5] and can be adapted for preclinical or translational research settings.
Objective: To systematically monitor and characterize hematological toxicity, specifically thrombocytopenia, in a study population treated with this compound.
Materials:
Methodology:
Baseline Assessment (Pre-Treatment):
Intervention:
Monitoring Schedule:
Toxicity Grading and Data Recording:
Dose Modification for Toxicity:
Q1: How does thrombocytopenia with this compound compare to other JAK inhibitors like Ruxolitinib? A1: this compound can be administered to patients with a lower baseline platelet count (≥50,000/µL) without an initial dose reduction, whereas ruxolitinib often requires a higher baseline count and more frequent dose adjustments for thrombocytopenia [5]. This makes this compound a particularly relevant option for patients with advanced MF and significant pre-existing thrombocytopenia.
Q2: What is the role of prophylactic therapies in managing this compound's hematological toxicity? A2: While there are no prophylactic drugs to prevent thrombocytopenia, stringent monitoring is the cornerstone of management. For the common gastrointestinal toxicity, prophylactic antiemetics are recommended to maintain adequate nutrition and drug exposure, which may indirectly support bone marrow function [2] [5].
Q3: Are there any specific patient subgroups at higher risk for developing severe thrombocytopenia on this compound? A3: Yes, patients with lower baseline platelet counts (<100 × 10⁹/L) and those with prior ruxolitinib exposure have been associated with a higher incidence of grade ≥3 thrombocytopenia [7] [5]. These subgroups require intensified monitoring, especially during the initial months of therapy.
The table below summarizes the incidence of GI adverse effects from clinical trials and the corresponding mitigation strategies that have proven effective.
| Adverse Effect | Reported Incidence in Clinical Trials | Recommended Mitigation & Management Strategies |
|---|
| Nausea | 77.5% of patients at Maximum Tolerated Dose (MTD) [1] | • Prophylactic Medications: Administer antiemetics before treatment [2] [1]. • Dosage with Food: Take fedratinib with a high-fat meal to reduce nausea and vomiting [2] [3]. • Dose Adjustment: Interrupt therapy, then dose reduce or resume based on severity [2]. | | Vomiting | 67.5% of patients at MTD [1] | • Prophylactic Medications: Administer antiemetics before treatment [2] [1]. • Dosage with Food: Take with a high-fat meal [2] [3]. • Dose Adjustment: Interrupt therapy, then dose reduce or resume based on severity [2]. | | Diarrhea | 62.5% of patients at MTD [1] | • Symptomatic Control: Use antidiarrheal medications as needed [2]. • Dose Adjustment: Interrupt therapy, then dose reduce or resume based on severity [2]. • Hydration: Ensure adequate fluid intake to prevent dehydration [3]. |
The efficacy of a structured mitigation approach is demonstrated in the FREEDOM trial, a phase 3b study in myelofibrosis patients previously treated with ruxolitinib. The trial employed protocol-specified GI mitigation strategies, which resulted in lower rates of GI adverse events compared to earlier trials like JAKARTA-2. This confirms that proactive management can significantly improve tolerability [4].
For researchers designing preclinical or clinical studies, here are detailed methodologies informed by recent trials.
Protocol 1: Proactive Regimen from the FREEDOM Trial The FREEDOM trial (NCT03755518) was specifically designed to mitigate GI toxicity. The core elements of its protocol were [4]:
Protocol 2: Thiamine Deficiency Prevention Pathway Given that severe GI effects can lead to malnutrition and thiamine deficiency—a risk factor for serious neurological toxicity—this pathway is critical [2] [1].
The workflow for this comprehensive safety protocol can be visualized as follows:
Q1: What is the scientific rationale for the high frequency of GI events with this compound? The mechanism is not fully elucidated but is likely on-target. As a potent JAK2 inhibitor, this compound affects the JAK-STAT signaling pathway, which plays a role in mediating cytokines and growth factors in the gut epithelium. This disruption can lead to the observed inflammation and motility issues, manifesting as nausea, vomiting, and diarrhea [1] [6].
Q2: Are the GI adverse effects dose-dependent? Yes, evidence suggests a dose-dependent relationship. Early-phase trials established a Maximum Tolerated Dose (MTD) of 680 mg daily, but the median dose during long-term extension was 440 mg daily, indicating that higher doses were not well-tolerated. The 400 mg dose was selected for phase 3 trials as it provided an optimal balance of efficacy and tolerability [1].
Q3: How should we manage a patient/research subject who experiences severe GI toxicity despite prophylactic measures? Adhere to a structured management plan [2] [3]:
Q4: Can this compound be co-administered with acid-reducing agents? The search results do not provide specific interaction data for antacids, H2-receptor antagonists, or proton-pump inhibitors. However, given that this compound requires an acidic environment for optimal solubility, it is theoretically possible that acid-reducing agents could alter its bioavailability. It is recommended to consult the full prescribing information and consider monitoring drug levels or efficacy closely if co-administration is necessary [7] [6].
Fedratinib is primarily metabolized by CYP3A4. Coadministration with CYP3A4 inhibitors increases this compound plasma concentration, necessitating dose modifications [1] [2] [3]. The table below summarizes the quantitative effects and management strategies.
| Inhibitor Strength | Example Drugs | Effect on this compound Exposure (AUC) | Recommended this compound Dose Adjustment |
|---|---|---|---|
| Strong | Ketoconazole, posaconazole, itraconazole, clarithromycin [2] [4] [3] | Increase of ~200% (2-fold) at steady state [1] [3] | Reduce to 200 mg once daily [5] [4] |
| Moderate | Erythromycin, diltiazem, fluconazole, isavuconazole [2] [3] | Increase of ~20-50% (1.2 to 1.5-fold) at steady state [1] [3] | More intensive safety monitoring; dose modification based on adverse reactions [4] |
| Dual CYP3A4 & CYP2C19 | e.g., amiodarone, aprepitant [4] | Effect not specifically studied | Avoid coadministration; if unavoidable, implement more intensive safety monitoring [4] |
Post-Inhibitor Discontinuation Protocol: After discontinuing a strong CYP3A4 inhibitor, the this compound dose should be re-escalated: increase to 300 mg once daily for the first two weeks, then to 400 mg once daily as tolerated [5] [4].
For researchers, the following established protocols are critical for evaluating these interactions.
This method efficiently assesses the inhibition potential of a new drug on multiple CYP enzymes simultaneously.
This preclinical model helps screen for potential interactions before human trials.
Q1: What is the mechanistic basis for the DDI between this compound and CYP3A4 inhibitors? this compound is a substrate of CYP3A4, the enzyme responsible for its metabolic clearance. Strong CYP3A4 inhibitors (e.g., ketoconazole) block this pathway, reducing this compound's metabolism and increasing its systemic exposure (AUC), which elevates the risk of adverse events [1] [2].
Q2: How can PBPK modeling inform the drug label and support regulatory submissions? Physiologically Based Pharmacokinetic (PBPK) modeling can integrate in vitro and in vivo data to simulate complex DDIs under various clinical scenarios. For this compound, a validated PBPK model predicted a 2-fold increase in AUC when co-administered with a strong CYP3A4 inhibitor, which directly informed the dose reduction recommendation (to 200 mg) on the drug label and supported waivers for additional clinical DDI studies [1].
Q3: Besides prescription drugs, what other substances should patients avoid? Patients should be advised to avoid grapefruit and grapefruit juice as they contain compounds that inhibit intestinal CYP3A4 and can increase this compound exposure [3] [7]. This compound can be taken with or without food, but administration with a high-fat meal may help reduce the incidence of nausea and vomiting [5] [3].
The table below summarizes the official dose adjustment recommendations for fedratinib based on organ function.
| Condition | Recommended Dose Adjustment | Notes & Monitoring |
|---|---|---|
| Severe Renal Impairment [1] [2] [3] | Reduce to 200 mg once daily [2] [3] [4]. | For CrCl 15 to <30 mL/min [2] [3]. |
| Mild-to-Moderate Renal Impairment [1] [5] | No initial adjustment recommended [2] [3]. | For CrCl 30 to <90 mL/min; monitor patients with moderate impairment and adjust based on adverse reactions [1] [2]. |
| Hepatic Impairment (All Degrees) [6] [7] | No initial dosage adjustment recommended [2] [6] [7]. | Includes Child-Pugh Class A, B, and C [2]. Regular monitoring is advised [6]. |
The recommendations above are supported by phase 1 clinical trials that evaluated the pharmacokinetics (PK) and safety of this compound in subjects with organ impairment.
A 2020 phase 1, open-label, single-dose (300 mg) study compared this compound exposure in subjects with various degrees of stable chronic renal impairment to matched healthy subjects [1] [5].
| Renal Function Group | Fold-Change in AUCinf vs. Healthy | Clinical Interpretation |
|---|---|---|
| Severe RI (CrCl 15-<30 mL/min) | 1.9-fold higher [1] [5] | Significantly increased exposure warrants dose reduction to 200 mg [1]. |
| Moderate RI (CrCl 30-<50 mL/min) | 1.5-fold higher [1] [5] | Increased exposure; no initial adjustment, but close monitoring is required [1]. |
| Mild RI (CrCl 50-<80 mL/min) | Not appreciably different [1] | No dosage adjustment needed [1]. |
A 2025 phase 1, non-randomized, open-label trial provides the most recent data. It compared a single dose of this compound in adults with moderate or severe hepatic impairment (Child-Pugh B and C) to matched healthy participants [6] [7].
For your technical work, here is a summary of the key methodological details from the cited clinical trials.
The following decision trees visualize the dose adjustment logic and clinical trial design based on the referenced studies.
The table below summarizes key in vitro metabolic stability parameters for this compound, essential for interpreting your experimental results.
| Parameter | Value | Experimental Conditions |
|---|---|---|
| In vitro half-life (t₁/₂) | 23.26 minutes [1] | Human Liver Microsomes (HLM) |
| Intrinsic Clearance (Clint) | 34.86 mL min⁻¹ kg⁻¹ [1] | Human Liver Microsomes (HLM) |
| Recommended Internal Standard | Encorafenib [1] | UPLC-MS/MS Analysis |
| Analytical Run Time | 1 minute [1] | UPLC-MS/MS Method |
| Key Metabolic Liability | Pyrrolidine moiety [1] | In silico prediction (StarDrop) |
This validated, high-throughput method is suitable for in vitro metabolic stability studies [1].
Understanding this compound's binding to plasma proteins is crucial for interpreting its pharmacokinetics. You can use multi-spectroscopic methods and molecular docking simulations [2].
Q1: What are the primary metabolic weaknesses of this compound's structure?
Q2: My analytical method shows poor peak shape or separation for this compound. What should I check?
Q3: How can I quickly assess the potential of new this compound analogs?
This diagram outlines the key steps in a standard in vitro to in silico metabolic stability study:
Based on the identified metabolic liability, consider these structural modification approaches:
The table below summarizes the validated parameters from a green ultra-fast UPLC-MS/MS method for quantifying fedratinib in a human liver microsome (HLM) matrix, which serves as a strong foundation for a robust analytical method [1].
| Parameter Category | Specification / Performance Data |
|---|---|
| Analytical Technique | UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Chromatography Column | Eclipse Plus C18 Column [1] |
| Mobile Phase | Isocratic method (specific components not detailed) [1] |
| Linear Range | 1.0 – 3000 ng mL⁻¹ [1] |
| Run Time | 1 minute (ultra-fast) [1] |
| Intra-day Precision & Accuracy | Precision: -5.33% to 5.56%; Accuracy: -9.00% to 6.67% [1] |
| Inter-day Precision & Accuracy | Precision: -5.33% to 5.56%; Accuracy: -9.00% to 6.67% [1] |
| Internal Standard (IS) | Encorafenib (ENB) [1] |
| Matrix Effect | No significant matrix effect from HLM was reported [1] |
| Metabolic Stability Data (in HLMs) | Intrinsic Clearance (Clint): 34.86 mL min⁻¹ kg⁻¹; In vitro half-life (t₁/₂): 23.26 min [1] |
This protocol is adapted from the validated method for quantifying this compound in a human liver microsome matrix [1].
1. Sample Preparation:
2. Instrumentation and Chromatography:
3. Mass Spectrometry Detection:
Q1: How can I improve the sensitivity and reduce the noise of my this compound LC-MS/MS signal?
Q2: What are the critical method parameters I should focus on for validation and transfer to another lab?
Q3: Are there any "green chemistry" considerations for this method?
The following diagram illustrates the key stages in developing and troubleshooting a robust analytical method for this compound.
The following table consolidates key experimental details and quantitative validation data from recent studies to serve as a reference for your own method development.
| Method Aspect | Reported Parameters & Validation Data |
|---|---|
| Analytical Technique | UPLC-MS/MS [1] [2] |
| Chromatographic Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [2] |
| Sample Preparation | Protein precipitation with acetonitrile [2] |
| Matrix Effect Evaluation | Results were within acceptable limits, confirming the absence of significant HLM matrix effects [1] [2] |
| Precision (Accuracy) | Intra-day: -5.33% to 5.56%; Inter-day: -9.00% to 6.67% [1] |
| Recovery | Within acceptable limits [2] |
Here are the detailed workflows for the two main applications found in the literature: a general plasma assay and a metabolic stability study.
This protocol is designed for pharmacokinetic and drug-drug interaction studies.
Sample Preparation (Protein Precipitation):
UPLC Conditions:
MS/MS Detection (MRM Mode):
This protocol assesses the intrinsic metabolic stability of this compound.
Incubation in HLM Matrix:
Analysis via UPLC-MS/MS:
In silico Modeling:
The experimental workflow for the metabolic stability study can be visualized as follows:
Q1: My this compound analysis shows significant matrix effects and poor recovery. What steps can I take?
Q2: How can I identify the metabolic "soft spots" of this compound to guide drug development?
Q3: I am developing a multiplex assay for JAK inhibitors. Is this compound a good candidate?
Fedratinib is an orally administered kinase inhibitor with selective activity against Janus Associated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). The chemical designation is N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide. This compound dihydrochloride hydrate has the molecular formula C₂₇H₄₀Cl₂N₆O₄S and a molecular weight of 615.62 g/mol [1].
Stability challenges for this compound samples primarily arise from:
The existence of multiple solid-state forms of this compound dihydrochloride (designated Forms A-F) and various co-crystals introduces complexity to stability considerations, as different crystalline forms may exhibit varying stability and dissolution characteristics [2].
Table 1: Recommended Storage Conditions for this compound Samples
| Material Type | Temperature | Conditions | Additional Protection | Evidence Source |
|---|---|---|---|---|
| This compound API | 4°C | Dry, sealed container | Protect from direct sunlight | [1] |
| Research Samples | -80°C (long-term) | Dry, sealed container | Minimize freeze-thaw cycles | [3] |
| Working Solutions | 4°C (short-term) | Protected from light | Use airtight containers | [4] [3] |
| All Forms | Room temperature (transient) | Dry environment | Avoid excessive humidity | [2] [1] |
Critical storage parameters for maintaining this compound stability:
Handling precautions include using personal protective equipment (safety goggles, protective gloves, impervious clothing), working in areas with appropriate exhaust ventilation, and avoiding dust and aerosol formation [1].
For quantification of this compound and its process-related impurities, the following optimized HPLC method has been developed and validated [4]:
Table 2: Stability-Indicating HPLC Conditions for this compound Analysis
| Parameter | Specification | Acceptance Criteria |
|---|---|---|
| Column | HIQSIL C18 (250mm×4.6mm;5µ) | - |
| Mobile Phase | Phosphate buffer (pH 5.2):ACN (45:65 v/v) | Isocratic elution |
| Flow Rate | 1.0 mL/min | - |
| Detection Wavelength | 257 nm | - |
| Injection Volume | Not specified | - |
| Runtime | ~9.2 minutes (this compound retention) | - |
| Linearity Range | 50-200 µg/mL (this compound) 0.05-0.20 µg/mL (impurities) | R² > 0.999 |
| Sensitivity (LOD) | Impurity 1: 0.003 µg/mL, Impurity 2: 0.015 µg/mL, Impurity 3: 0.004 µg/mL | - |
This method successfully separates this compound from its three process-related impurities with retention times of 2.6, 3.5, and 5.4 minutes, while this compound elutes at approximately 9.2 minutes [4].
For pharmacokinetic studies and drug-drug interaction assessments, a highly sensitive UPLC-MS/MS method has been developed and validated [3]:
Table 3: Bioanalytical UPLC-MS/MS Method for this compound Quantification
| Parameter | Specification | Performance |
|---|---|---|
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) | - |
| Mobile Phase | A: Acetonitrile; B: 0.1% formic acid in water | Gradient elution |
| Flow Rate | 0.40 mL/min | - |
| Detection | XEVO TQS triple quadrupole MS with ESI+ | MRM mode |
| Ion Transitions | m/z 525.12 → 98.00 (quantification) m/z 525.12 → 468.99 (qualification) | - |
| Linear Range | 0.5-500 ng/mL | R² > 0.99 |
| Sample Volume | 100 µL rat plasma | - |
| Sample Processing | Protein precipitation with acetonitrile | - |
| Analysis Time | 3.0 minutes total runtime | - |
This method demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL, making it suitable for detailed pharmacokinetic studies and stability assessment in biological matrices [3].
Advanced Kinetic Modeling represents a sophisticated approach to stability prediction that goes beyond traditional ICH guidelines. AKM uses phenomenological kinetic models to describe complex degradation pathways commonly observed with biopharmaceuticals and complex small molecules like this compound [5].
The AKM workflow for stability prediction:
Implementation requirements for AKM:
Key advantages of AKM for this compound stability optimization:
Forced degradation studies conducted on this compound have revealed four major degradation products (DPs) under various stress conditions [4]:
Table 4: Identified Degradation Products of this compound
| Degradation Product | Molecular Mass (g/mol) | Molecular Formula | Structural Information |
|---|---|---|---|
| DP 1 | 426 | C₂₁H₂₅N₅O₃S | - |
| DP 2 | 312 | C₁₇H₂₂N₅O | - |
| DP 3 | 354 | C₁₇H₁₄N₄O₃S | - |
| DP 4 | 215 | C₁₁H₁₁N₄O | - |
These degradation products were identified using LC-MS/MS analysis and should be monitored during stability studies to understand degradation pathways and develop appropriate stabilization strategies [4].
Purpose: To identify and characterize potential degradation products of this compound under various stress conditions.
Materials:
Procedure:
Interpretation: Monitor for the appearance of new peaks in chromatograms and track the decrease in the main this compound peak. Identify degradation products using mass spectral data [4].
Purpose: To extract this compound from biological matrices for accurate quantification in stability and pharmacokinetic studies.
Materials:
Procedure:
Validation Parameters: Ensure method meets acceptance criteria for selectivity, linearity, precision, accuracy, matrix effect, recovery, and stability [3].
Frequently Asked Questions:
Q: What are the primary degradation products I should monitor in this compound stability studies?
A: Four main degradation products (DPs) have been identified with molecular masses of 426, 312, 354, and 215 g/mol. These should be monitored using the HPLC method detailed in Table 2 with retention times tracked relative to the main this compound peak. The method should successfully separate this compound from its three process-related impurities [4].
Q: How should I handle this compound samples to minimize stability issues during analysis?
A: Always store this compound samples at recommended temperatures (4°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles. Prepare fresh solutions when possible, and protect solutions from light during handling. Use the protein precipitation method described in Section 5.2 for biological samples to ensure accurate results [3] [1].
Q: What is the most sensitive analytical method for quantifying this compound in stability studies?
A: The UPLC-MS/MS method described in Table 3 offers the highest sensitivity with an LLOQ of 0.5 ng/mL. This method uses MRM detection with ion transitions of m/z 525.12 → 98.00 for quantification and requires only 100 µL of sample volume, making it ideal for limited stability samples [3].
Q: How can I predict the shelf-life of this compound under various storage conditions?
A: Implement Advanced Kinetic Modeling (AKM) as described in Section 4.1. This approach uses accelerated stability data at multiple temperatures to build predictive models that can forecast stability under various storage conditions, including temperature excursions. This method has demonstrated accurate predictions up to 3 years for products maintained at 2-8°C [5].
Q: Are there any specific drug-drug interactions that might affect this compound stability in biological systems?
A: Yes, this compound is mainly metabolized by CYP3A4. Concomitant use with strong CYP3A4 inhibitors like fluconazole and itraconazole significantly increases this compound exposure. When studying this compound stability in biological systems, account for potential interactions with co-administered drugs that might affect its metabolic stability [3].
Successful stability optimization for this compound requires systematic approach combining proper storage conditions, validated analytical methods, and predictive modeling. The fundamental storage recommendation is maintaining this compound at 4°C in dry, sealed containers protected from light. The stability-indicating HPLC method provides robust quantification of this compound and its degradation products, while the UPLC-MS/MS method offers superior sensitivity for biological samples. Implementation of Advanced Kinetic Modeling enables accurate shelf-life predictions and stability optimization under various storage scenarios. Regular monitoring of the four identified degradation products ensures comprehensive stability assessment throughout the product lifecycle.
The table below summarizes the core chemical and metabolic properties of this compound.
| Property | Description |
|---|---|
| IUPAC Name | N-tert-butyl-3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide [1] |
| Molecular Formula | C₂₇H₃₆N₆O₃S [1] |
| Molecular Weight | 524.678 g/mol [1] |
| Chemical Class | Benzenesulfonamide [1] |
| Primary Metabolic Enzymes | Cytochrome P450 (CYP) enzymes, primarily CYP3A4 [2] |
| Key Metabolic DDI Risk (as Victim) | Strong CYP3A4 inhibitors increase this compound exposure ~2-fold; dose reduction to 200 mg is recommended [2] [3]. |
Here are answers to common technical and experimental questions:
Q: What are the critical drug-drug interaction risks to consider when designing studies with this compound? A: this compound presents a complex DDI profile:
Q: What are the key in vitro experimental considerations for this compound? A: While specific experimental protocols are not detailed in the search results, its known pharmacological profile suggests key areas of focus:
Q: What are the major safety warnings relevant for laboratory handling? A: Although primarily clinical, these warnings are critical for the overall risk assessment of the compound:
The diagram below outlines the key metabolic and pharmacological interactions of this compound.
I hope this provides a solid technical foundation for your work. To proceed with detailed metabolite identification, I suggest:
Data from key clinical trials (JAKARTA and JAKARTA2) and their sub-analyses demonstrate fedratinib's activity in patients with baseline platelet counts of 50-100 × 10⁹/L.
Table 1: Efficacy Outcomes in Low vs. High Platelet Count Cohorts
| Trial Cohort | Spleen Volume Response (SVR35) at Week 24 | Symptom Response (TSS50) at Week 24 | Key Safety Observations |
|---|
| JAKARTA (1st-line) [1] | Low Platelets: 36% High Platelets: 49% (p=0.37) | Low Platelets: 33% High Platelets: 42% | • New/worsening thrombocytopenia more frequent in low-platelet group (44% vs. 9%) • No serious thrombocytopenia events reported • Only 3/48 patients discontinued due to thrombocytopenia | | JAKARTA2 (2nd-line) [1] [2] | Low Platelets: 36% High Platelets: 28% (p=0.41) | Low Platelets: 39% High Platelets: 20% | • Anemia and thrombocytopenia more common in patients with low baseline counts • GI effects (diarrhea, nausea, vomiting) were manageable with supportive care |
Successful administration of this compound in thrombocytopenic patients relies on proactive management and consistent monitoring.
The following workflow outlines the standard protocol for managing hematologic and non-hematologic adverse events:
For researchers designing studies or analyzing this compound's profile, the following experimental data and trial designs are foundational.
Table 2: Foundational Clinical Trials of this compound
| Trial Name & Phase | Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|
| JAKARTA (Phase 3) [1] [8] | JAK-inhibitor-naïve MF, platelets ≥50 × 10⁹/L | • SVR35: 36% (400 mg) vs 1% (placebo) • Symptom Response: 36% (400 mg) vs 7% (placebo) | Most common TEAEs: GI (diarrhea, nausea, vomiting), anemia. AEs were manageable with dose modifications. | | JAKARTA2 (Phase 2) [1] [8] | MF resistant/intolerant to ruxolitinib, platelets ≥50 × 10⁹/L | • SVR35: 31% (ITT analysis) • Symptom Response: 27% (ITT analysis) | Most common TEAEs: anemia, thrombocytopenia, GI disturbances. 20% discontinued due to TEAEs. |
For researchers designing combination therapy trials, the established monotherapy dosing and safety profile from pivotal trials serves as the essential starting point.
| Parameter | Details |
|---|---|
| Standard Starting Dose | 400 mg, orally, once daily [1] [2] [3] |
| Dose Form | Capsule [4] |
| Food Effect | Can be taken with or without food; taking with a high-fat meal may help reduce gastrointestinal adverse reactions [5] [6] [3] |
| Recommended Dosing in Special Populations | With strong CYP3A4 inhibitors: Reduce dose to 200 mg daily [3] With strong CYP3A4 inducers: Avoid use [3] With dual CYP3A4 and CYP2C19 inhibitors: Closely monitor and dose-modify for adverse reactions [3] Severe renal impairment (CrCl 15-29 mL/min): Reduce dose to 200 mg daily [6] | | Key Dose-Limiting Toxicities | Anemia, Thrombocytopenia, Gastrointestinal (diarrhea, nausea, vomiting) [1] [2] |
Successful administration requires vigilant pre-treatment assessment and monitoring to manage known risks.
Pre-Treatment Laboratory Tests [3]
Required Concomitant Medication
Dose Modification Guidelines
The following experimental data and mechanistic understanding are crucial for designing rational combination therapies.
A detailed understanding of this compound's properties helps predict drug interactions in combination regimens.
| Property | Details |
|---|---|
| Mechanism of Action | Selective inhibitor of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3); also exhibits off-target inhibitory activity against BRD4 [8] [6] [2]. |
| IC50 Values | JAK2: ~3 nM; JAK1: ~35x less potent vs. JAK2; JAK3: >300x less potent vs. JAK2; FLT3: 15 nM; BRD4: ~130 nM [1] [8]. |
| Half-Life | Effective half-life of approximately 41 hours [8]. |
| Time to Peak Concentration (Tmax) | 1.75 to 3 hours [6]. |
| Primary Metabolic Enzymes | CYP3A4 and CYP2C19 [6]. |
| Protein Binding | ≥92% [6]. |
This compound's unique kinome profile suggests several promising pathways for synergistic combinations.
The diagram above illustrates this compound's primary and off-target mechanisms. Rational combination strategies could include:
The current body of publicly available clinical literature primarily addresses this compound as a monotherapy. To advance your research into combination therapies, I suggest you:
| Feature | This compound | Ruxolitinib |
|---|---|---|
| Primary Target | Selective JAK2 inhibitor [1] [2] | Inhibits JAK1 and JAK2 [3] [4] |
| Additional Targets | FLT3, BRD4 [1] [2] [5] | Not reported in sources |
| Key First-Line Trial | JAKARTA (SVR35: 36%; TSS50: 36%) [5] | COMFORT-I (SVR35: 41.9%; TSS50: 45.9%) [6] |
| Key Second-Line Use | Effective after ruxolitinib failure or intolerance [7] [8] [5] | Not a standard second-line option after this compound |
| Dosing & Cytopenias | Can be used for patients with platelet counts ≥50,000/µL [5] [6] | Dosing is based on platelet count, with higher thresholds required [3] [6] |
| Common Adverse Events | Grades 1-2 gastrointestinal events (diarrhea, nausea, vomiting); anemia, thrombocytopenia [2] [5] [9] | Bruising, dizziness, headache, anemia, thrombocytopenia [3] [4] |
| Serious Safety Concerns | Wernicke's Encephalopathy (requires thiamine monitoring) [1] [2] [9] | Increased risk of infections (e.g., herpes zoster, TB), non-melanoma skin cancer [3] [4] |
The efficacy and application of these drugs are rooted in their distinct mechanisms of action.
This compound's JAK2 Selectivity and Broader Kinome Profile: this compound was specifically designed to be a selective JAK2 inhibitor [2]. Its mechanism involves dual binding in the kinase domain, which may help prevent genetic resistance [2]. Beyond JAK2, it also inhibits FLT3 (involved in cell survival and proliferation) and BRD4 (an epigenetic regulator) [1] [2] [5]. The combined inhibition of JAK2 and BRD4 can synergistically block NF-κB hyperactivation and inflammatory cytokine production, which may contribute to reducing bone marrow fibrosis [2].
Ruxolitinib's JAK1/JAK2 Inhibition: Ruxolitinib is a dual inhibitor of JAK1 and JAK2 [3]. Its primary effect is the disruption of cytokine and growth factor signaling pathways, leading to a decrease in pro-inflammatory cytokines [3]. This action effectively reduces splenomegaly and constitutional symptoms but does not directly target the bone marrow fibrosis itself [3].
The following diagram illustrates the primary signaling pathways involved in myelofibrosis and how each drug exerts its effect.
Clinical trials have established the roles of both agents in different lines of therapy.
First-Line Efficacy: In the frontline setting for JAK-inhibitor-naïve patients, both drugs demonstrate robust efficacy.
Second-Line Efficacy for Ruxolitinib Failure: A key differentiator is this compound's activity after ruxolitinib.
Managing side effects is crucial for maintaining treatment.
This compound:
Ruxolitinib:
Choosing First-Line Therapy: The choice may be influenced by patient-specific factors. Ruxolitinib has extensive long-term data and is a well-established first-line option. This compound is also an effective first-line therapy and may be considered for its JAK2 selectivity [1].
Managing Ruxolitinib Failure: This compound is a standard second-line option for patients who lose response, become resistant, or are intolerant to ruxolitinib. Data confirms its efficacy in this setting [7] [8] [5].
Treating Patients with Thrombocytopenia: For patients with low platelet counts (50,000-100,000/µL), This compound can be administered at the full 400 mg dose without initial reduction, offering an advantage in this difficult-to-treat population [5] [6].
While both fedratinib and pacritinib are oral kinase inhibitors used for myelofibrosis, their precise molecular targets and specific approved indications differ, as outlined in the table below.
| Feature | This compound | Pacritinib |
|---|---|---|
| Primary Target | JAK2 [1] [2] | JAK2 [1] [2] |
| Secondary Targets | FLT3 [2] | IRAK1, ACVR1 [3] [2] |
| Core Indication | Intermediate-2 or high-risk primary or secondary MF [1] | MF, specifically in patients with platelet counts <50,000/μL [1] [4] [2] |
| Key Differentiator | Effective in patients with platelet counts as low as 50,000/μL [4] | Can be used safely at full dose despite severe thrombocytopenia; also shows anemia benefit [5] [4] [2] |
A direct head-to-head clinical trial between this compound and pacritinib has not been conducted. However, a Simulated Treatment Comparison (STC) study using pooled data from their respective clinical trials provides the best available comparative evidence for patients with thrombocytopenia (platelets < 100 × 10⁹/L) [6] [7].
The table below summarizes the key efficacy outcome from this analysis, which focused on the proportion of patients achieving a 35% or greater reduction in spleen volume (SVR ≥35%), a key efficacy endpoint in MF trials [6] [7].
| Analysis Method | This compound vs. Pacritinib (SVR ≥35%) | Result |
|---|---|---|
| Naive ITC (Unadjusted) | Relative Risk (RR) | 1.67 (95% CI: 0.94-2.97) [6] [7] |
| STC (Adjusted for baseline factors*) | Relative Risk (RR) | 1.76 (95% CI: 1.00-3.10) [6] [7] |
> *Key Baseline Factors Adjusted For: ECOG performance status, JAK2 V617F mutation status, and prior ruxolitinib exposure [6] [7].
To critically assess the comparative data, it is important to understand the methodology behind the STC study.
1. Source Data and Population
2. Simulated Treatment Comparison (STC) Workflow The following diagram illustrates the process of the unanchored indirect treatment comparison used to generate the efficacy results.
Safety profiles and expert clinical opinions further guide the appropriate use of each agent.
| Aspect | This compound | Pacritinib |
|---|---|---|
| Common Side Effects | Anemia, diarrhea, nausea, vomiting [1] | Anemia, diarrhea, nausea, thrombocytopenia [1] |
| Important Warnings | Black box warning for encephalopathy (including Wernicke's); requires thiamine level assessment and supplementation [4] | Contraindicated in patients with severe renal or hepatic impairment [1] |
| Expert Clinical Guidance | Considered a strong option in the second-line after ruxolitinib failure, particularly in patients with proliferative disease (higher cell counts) [5]. Also a frontline option for patients with platelets 50,000-100,000/μL [4]. | Its primary niche is in cytopenic myelofibrosis [4]. It is the preferred first-line option for patients with platelets <50,000/μL and remains a strong choice in the second-line for any patient with significant thrombocytopenia or anemia [5] [2]. |
This compound is characterized by its preferential inhibition of JAK2 over other JAK family members, and it also has off-target effects on other kinases like FLT3 and BRD4, which contribute to its unique pharmacological profile [1] [2]. The table below positions it against other JAK inhibitors used in myelofibrosis.
| Inhibitor | Primary Target(s) | Key Distinguishing Features / Off-Target Activities | Common Clinical Context in Myelofibrosis |
|---|---|---|---|
| This compound | JAK2 > JAK1, JAK3, TYK2 [1] | Also inhibits FLT3 and BRD4 (a BET protein) [1]. | Second-line after ruxolitinib failure; effective first-line option [1]. |
| Ruxolitinib | JAK1, JAK2 [3] | Equipotent inhibition of JAK1 and JAK2 [1]. | First-line standard [1]. |
| Pacritinib | JAK2 [3] | Has activity against ACVR1/ALK2, beneficial in patients with cytopenias [1]. | Approved for patients with low platelet counts [1]. |
| Momelotinib | JAK1, JAK2 [1] | Additional activity against ACVR1/ALK2, potentially improving anemia [1]. | Used in patients with anemia [1]. |
The comparative profile of this compound is supported by several key studies. Here is a summary of relevant experimental findings and methodologies.
This foundational research established this compound's selective nature.
A 2023 study provided a mechanistic basis for this compound's efficacy after Ruxolitinib failure [4].
This compound's activity has been validated in complex animal models, highlighting its differential effects compared to other JAK inhibitors.
The following diagram illustrates the primary molecular mechanism of this compound and its role in the JAK-STAT pathway, which is dysregulated in myeloproliferative neoplasms.
The absence of specific BioMAP data presents an opportunity for further investigation.
The table below summarizes the core mechanistic signatures and key clinical differentiators of the three JAK inhibitors.
| Feature | Fedratinib | Momelotinib | Pacritinib |
|---|---|---|---|
| Primary Target | JAK2 [1] [2] | JAK1, JAK2, ACVR1/ALK2 [3] [4] | JAK2, IRAK1, ACVR1 [5] [6] |
| Key Distinctive Targets | FLT3, BRD4 (IC50 ~130 nM) [1] [2] | ACVR1 (potent inhibition) [3] | ACVR1 (highly potent inhibition) [6] |
| Anemia Mechanism | Not ACVR1-mediated; can exacerbate anemia [3] [6] | ACVR1 inhibition → ↓ hepcidin → improved iron utilization for erythropoiesis [3] | ACVR1 inhibition → ↓ hepcidin → improved iron utilization for erythropoiesis [5] [6] |
| Anemia Benefit (Clinical) | Associated with anemia exacerbation; 34-54% Grade 3/4 anemia in trials [7] [1] | Consistent benefit; 67% transfusion independence (vs 49% ruxolitinib in SIMPLIFY-1) [3] [4] | 37% transfusion independence (vs 7% BAT in PERSIST-2); 44% hemoglobin response in real-world data [5] [6] |
| Comparative ACVR1 Potency | Very weak activity [6] | Potent inhibitor [3] | 4x more potent than momelotinib in vitro [6] |
| Characteristic Safety Concerns | GI toxicity (diarrhea, nausea, vomiting); Wernicke's encephalopathy (risk mitigated with thiamine monitoring) [7] [1] [2] | Lower risk of GI AEs and hematologic toxicity vs this compound; peripheral neuropathy (mainly Grade 1-2) [7] [3] | Diarrhea; generally lower hematologic toxicity, suitable for severe thrombocytopenia [5] [8] |
For rigorous comparison, here are methodologies and data from key experiments cited in the literature.
This is a critical differentiator for anemia benefits.
Experimental Protocol (from Oh et al. [6]):
Key Quantitative Findings:
A matching-adjusted indirect comparison (MAIC) assessed relative safety profiles in the absence of head-to-head trials.
Experimental Protocol (from Masarova et al. [7] [9]):
Key Quantitative Findings: Momelotinib showed a statistically significant lower risk over 24 weeks for [7] [9]:
The following diagrams illustrate the core mechanisms of action and key experimental workflows.
Diagram 1: Core Mechanistic Pathways of JAK Inhibitors. Momelotinib and pacritinib uniquely target both JAK-STAT and ACVR1 pathways, linking to spleen/symptom control and anemia benefit, respectively. This compound primarily inhibits the JAK-STAT pathway.
Diagram 2: Experimental Workflow for Evaluating ACVR1-Mediated Anemia Benefits. The workflow outlines key methods from biochemical and cell-based assays to clinical correlation.
The distinct kinome profiles of these agents inform their clinical use and future development.
Patient Stratification: The strong ACVR1 inhibition by momelotinib and pacritinib makes them preferred options for MF patients with significant anemia, a population poorly served by earlier JAK inhibitors [3] [6]. This compound's JAK2 selectivity and BRD4 off-target effect may be exploitable in specific contexts, such as FLT3-mutated diseases or combinatorial epigenetic therapy [1] [2].
Combination Therapy Rationale: The different safety and mechanistic profiles provide a rationale for sequential or combination therapies. For instance, a patient may start on one JAKi for symptom control and later switch to another to manage emerging cytopenias [3].
Beyond Classic MF: this compound's unique kinome is being explored for alternative indications, including myelodysplastic/myeloproliferative neoplasms and maintenance therapy after bone marrow transplantation [1].
The following tables consolidate data from comparative studies to illustrate fedratinib's enzymatic and cellular activity alongside other JAK2 inhibitors.
Table 1: Comparative Enzymatic and Cellular Potency of JAK2 Inhibitors
| Inhibitor | JAK2 Enzymatic IC₅₀ (nM) [1] | JAK1 Enzymatic IC₅₀ (nM) [2] | JAK2 Cellular IC₅₀ (pSTAT5 in SET2 cells) [1] | Key Off-Target Kinases (approx. potency) [3] [4] [2] |
|---|---|---|---|---|
| This compound | 14 | ~105 (35x less than JAK2) [2] | 672 nM | FLT3 (15 nM), BRD4 (130 nM), RET (48 nM) |
| Ruxolitinib | 4 | 3.3 (JAK1/JAK2 equipotent) [2] | 14 nM | Relatively selective for JAK1/2 [1] |
| Pacritinib | 53 | Minimal at relevant conc. [5] | 429 nM | IRAK1 (5-10x weaker than JAK2), FLT3, CSF1R, KIT [5] [4] [1] |
| Momelotinib | 51 | ~100 (JAK1) [4] | 205 nM | ACVR1/ALK2, TBK1, IKBKE, FLT3 (weaker) [4] [1] |
Table 2: Observed Cellular and Phenotypic Effects in Models
| Inhibitor | Anti-proliferative Effect in JAK2VF cell lines [4] | Effect on Normal CD34+ HSPCs [1] | Key Phenotypic Profile in Primary Cell Systems [5] [6] |
|---|---|---|---|
| This compound | Moderate potency | Pronounced decrease in viability | Broad anti-proliferative effects; modulates inflammatory cytokine production [5] |
| Ruxolitinib | Highest potency | Least effect on differentiation | Broadest activity across systems; anti-proliferative to B and T cells [5] [6] |
| Pacritinib | Moderate to high potency | Pronounced decrease in viability | Specific to B-cell activation system; strongest inhibition of IL-17A, IL-2, IL-6 [5] [6] |
| Momelotinib | Lowest potency | Moderate anti-proliferative effects | Anti-proliferative to B and T cells; unique sparing of erythroid colonies [5] [4] |
To interpret the data above accurately, understanding the underlying experimental methods is crucial for any researcher.
1. Kinase Enzymatic Assays [1]
2. Cellular Target Engagement & Phenotypic Profiling [5] [1]
The diagram below synthesizes how this compound's primary and secondary targets contribute to its overall pharmacological effect in the context of myelofibrosis.
The distinct kinase profiles of these inhibitors translate into unique clinical and biological characteristics:
| Trial (Phase) | Patient Population | Intervention | Primary Efficacy Endpoint (SVR35) | Key Symptom Response (TSS50) |
|---|---|---|---|---|
| JAKARTA (Phase 3) [1] [2] | JAK-inhibitor-naïve, Intermediate-2/High-risk MF | This compound 400 mg/day (n=96) vs. Placebo | 36% at Week 24 [1] [2] | 36% at Week 24 [1] [2] |
| JAKARTA2 (Phase 2) [3] | Ruxolitinib-resistant or intolerant, Intermediate-2/High-risk MF | This compound 400 mg/day | 31% (ITT) at End of Cycle 6 [3] | 27% (ITT) at End of Cycle 6 [3] |
SVR35: ≥35% reduction in spleen volume from baseline (measured by MRI/CT); TSS50: ≥50% reduction in Total Symptom Score; ITT: Intention-to-Treat population.
For the data presented above, here are the methodologies used in the key trials.
JAKARTA Trial (NCT01437787) Design [1] [2]:
JAKARTA2 Trial (NCT01523171) Design [3]:
This compound is an oral kinase inhibitor designed for selectivity against Janus kinase 2 (JAK2). Its activity is not limited to JAK2, contributing to its unique clinical profile [1] [4].
| Trial (Population) | Comparator | Symptom Response Rate (this compound) | Symptom Response Rate (Comparator) | Definition of Symptom Response | Citation |
|---|---|---|---|---|---|
| JAKARTA (JAKi-naïve) | Placebo | 40% (36% in initial analysis) | 9% (7% in initial analysis) | ≥50% reduction in Total Symptom Score (TSS) at Week 24 | [1] [2] |
| JAKARTA2 (Ruxolitinib-experienced) | None (Single-arm) | 26% (Original analysis); 27% (Stringent ITT analysis) | N/A | ≥50% reduction in Total Symptom Score (TSS) at Week 24 | [2] |
| FREEDOM2 (Ruxolitinib-experienced) | Best Available Therapy (BAT) | 34% | 19% | ≥50% reduction in Total Symptom Score (TSS) at Week 24 | [3] |
The consistency of this compound's symptom efficacy across trials is grounded in the use of standardized, patient-reported outcome tools and rigorous trial designs.
While head-to-head trials between this compound and other JAK inhibitors are limited, indirect comparisons and clinical experience highlight key differences.
The following diagram illustrates the proposed mechanism by which this compound alleviates symptoms in myelofibrosis.
The diagram shows that this compound's primary mechanism for symptom relief is through direct inhibition of the overactive JAK-STAT pathway, which subsequently modulates the production of pro-inflammatory cytokines that drive many MF-related symptoms [1] [5] [4]. Reductions in phosphorylated STAT3 (pSTAT3) levels have been directly correlated with this compound exposure and its clinical efficacy [4].
| JAK Inhibitor | Primary Indications | Unique / prominent Safety Concerns | Common Adverse Events (AEs) | Boxed Warnings |
|---|---|---|---|---|
| Fedratinib | Myelofibrosis (MF) | • Wernicke's Encephalopathy (WE) • Gastrointestinal (GI) toxicity • Anemia • Thrombocytopenia [1] [2] [3] | • Nausea, Diarrhea, Vomiting (mostly Grade 1-2) [2] [4] | Yes (for WE) [1] [5] |
| Ruxolitinib | Myelofibrosis (MF), Polycythemia Vera | • Anemia • Thrombocytopenia [4] | • Bruising, Dizziness, Headache [4] | Not for cardiovascular risks [6] [7] |
| Tofacitinib | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | • Increased risk of Major Adverse Cardiovascular Events (MACE) • Malignancy (e.g., lymphoma, lung cancer) • Venous Thromboembolism (VTE) • Serious infections [6] [8] | Upper respiratory tract infections, Headache, Diarrhea [6] | Yes (for MACE, malignancy, VTE, death) [6] |
| Baricitinib | Rheumatoid Arthritis | (Similar class risks as Tofacitinib per FDA) [6] | (Similar common AEs as Tofacitinib) [6] | Yes (for MACE, malignancy, VTE, death) [6] |
| Upadacitinib | Rheumatoid Arthritis | (Similar class risks as Tofacitinib per FDA) [6] | (Similar common AEs as Tofacitinib) [6] | Yes (for MACE, malignancy, VTE, death) [6] |
This compound's safety profile is dominated by two major concerns: gastrointestinal toxicity and the risk of Wernicke's encephalopathy (WE), a serious neurological disorder caused by thiamine (Vitamin B1) deficiency [1] [4].
Wernicke's Encephalopathy Risk: The path to FDA approval involved a clinical hold due to suspected WE cases [2]. Subsequent analysis suggested that significant baseline malnutrition and GI toxicity leading to impaired oral intake were key contributors [2]. Risk Mitigation Protocols now include:
Gastrointestinal Toxicity: GI events are very common but manageable. Management Strategies from recent trials like FREEDOM2 include [3]:
A critical distinction exists between JAK inhibitors used for myeloproliferative neoplasms (like MF) and those for chronic inflammatory conditions.
The following diagram illustrates the key risk management pathway for this compound treatment, as established by recent clinical protocols.
For researchers and drug development professionals, the key takeaways are:
| Trial / Study (Phase) | Patient Population | Primary Endpoint (SVR35* at Week 24) | Key Secondary Endpoint (TSS50 at Week 24) | Notes & References |
|---|---|---|---|---|
| JAKARTA2 (Phase 2) | Ruxolitinib-resistant/intolerant (Per Protocol) | 55% (Original analysis) | 26% | Initial analysis; later re-analyzed with stricter criteria [1] |
| JAKARTA2 (Updated) | Ruxolitinib-resistant/intolerant (Stringent Criteria) | 30% | 27% | ITT analysis without imputation for missing data [1] |
| FREEDOM (Phase 3b) | Ruxolitinib-pretreated | 26% | 44% | Incorporated GI toxicity management strategies [2] [3] |
| FREEDOM2 (Phase 3) | Ruxolitinib-resistant/intolerant (vs. BAT) | 22% (vs. 1% for BAT) | 35% (vs. 15% for BAT) | Randomized, controlled trial confirming superiority over BAT [3] |
| Real-World Study (US) | Ruxolitinib-pretreated | ~27% (≥50% spleen reduction by palpation at 6 months) | Significant symptom reduction | Retrospective chart review (n=150) [4] |
| Real-World Study (Israel) | Ruxolitinib-resistant/refractory | Minimal improvement | 44% reported some symptom improvement | Retrospective study; suggested earlier switch may yield better outcomes [5] |
*SVR35: ≥35% reduction in spleen volume (measured by MRI/CT). TSS50: ≥50% reduction in Total Symptom Score.
Fedratinib's efficacy in overcoming ruxolitinib resistance is rooted in its distinct pharmacological profile, as demonstrated in preclinical studies.
Key experiments using BaF3 cell lines overexpressing JAK2 V617F have elucidated the mechanism:
This mechanistic evidence is summarized in the following experimental workflow:
| Comparison | Patient Population | Efficacy Outcomes | Safety Outcomes |
|---|---|---|---|
| Fedratinib vs. Momelotinib [1] | JAK inhibitor-naive & JAK inhibitor-experienced MF patients | Not the focus of this analysis | Momelotinib had a lower risk of any-grade and grade 3/4 anemia, diarrhea, nausea, and AEs leading to dose reduction [1]. |
| This compound vs. Pacritinib [2] | MF patients with thrombocytopenia (platelets <100 × 10⁹/L) | This compound was associated with a significantly greater proportion of patients achieving SVR35 (adjusted RR: 1.76) [2]. | Not reported in this analysis [2]. |
| This compound vs. Navitoclax + Ruxolitinib [3] | MF patients previously treated with Ruxolitinib | This compound increased the odds of SVR35 (Odds Ratio: 2.19). Symptom response (TSS50) rates were similar (29% vs. 30%) [3]. | Not the focus of this analysis [3]. |
| This compound vs. Best Available Therapy (BAT) [4] | MF patients previously treated with Ruxolitinib (FREEDOM2 trial) | 36% of this compound patients achieved SVR35 vs. 6% with BAT. This represents a 30% absolute difference [4]. | Higher rates of grade 3+ anemia (9%) and thrombocytopenia (12%) with this compound. GI events were common but mostly low-grade [4]. |
Understanding this compound's properties is key to interpreting its clinical profile.
When appraising these findings, please consider:
| Biomarker / Pathway | Experimental Modulation by Fedratinib | Experimental Context & Model | Comparative Notes |
|---|---|---|---|
| JAK2 & JAK2-V617F | Potent inhibition (IC~50~ ~3 nM for both) [1] [2]. | Cell-free kinase activity assays [2]. | 35x more selective for JAK2 over JAK1; >300x over JAK3 [1] [2]. |
| STAT Phosphorylation | Inhibits phosphorylation of STAT3 and STAT5 [3] [2] [4]. | Cell models with active JAK2 or FLT3; BaF3 cell lines [3] [2] [4]. | Core effect of JAK2 pathway inhibition. |
| FLT3 | Inhibits mutant and wild-type FLT3 (IC~50~ ~15 nM) [1] [2]. | Cell-free kinase activity assays [1]. | Off-target effect; contribution to therapeutic efficacy in MF is unclear [2]. |
| BRD4 | Inhibitory activity (IC~50~ ~130 nM) [1] [2]. | In vitro studies [1] [2]. | Off-target effect; may synergistically block NF-κB and cytokine production [2]. |
| TNF-α & NF-κB Signaling | Effective inhibition of these pro-inflammatory pathways [4]. | RNAseq analysis of BaF3 JAK2-V617F cells [4]. | Associated with reduction of inflammatory cytokines. |
| Interferon Signaling | Inhibition observed in Ruxolitinib-resistant cells [4]. | RNAseq analysis of Ruxolitinib-resistant BaF3 JAK2-V617F cells [4]. | Suggests this compound maintains efficacy in resistant disease. |
For researchers looking to replicate or build upon these findings, here is a detailed methodology from a key study investigating this compound's mechanism of action in overcoming Ruxolitinib resistance [4].
This compound's distinct mechanism of action is a key differentiator, explaining its activity in pre-treated patients.
This distinct binding is supported by experimental data showing that This compound inhibited JAK-STAT signaling and cell proliferation in Ruxolitinib-resistant BaF3-JAK2V617F cells, whereas Ruxolitinib itself was no longer effective [4]. Transcriptomic analysis further confirmed that in these resistant cells, this compound, but not Ruxolitinib, effectively modulated key pathways like interferon signaling [4].
Current clinical research is exploring how to leverage this compound's unique profile in combination therapies. One promising area is its combination with immunotherapy, as This compound's JAK2 selectivity appears to spare JAK1-dependent global T-cell function to a greater extent than JAK1/2 inhibitors [3]. A phase II trial (FRACTION) is actively investigating the combination of this compound with the PD-1 inhibitor Nivolumab in myelofibrosis patients with a suboptimal response to prior JAK inhibitor therapy [3].
| Inhibitor Name | Reported FLT3 IC50 / Potency | Key Characteristics and Notes |
|---|
| Fedratinib | 15 nM [1] | • Preferential JAK2 inhibitor; FLT3 inhibition is an off-target effect [2] [1]. • Primarily approved and used for myelofibrosis [2] [3]. | | FLIN-4 | 1.07 ± 0.04 nM [4] | • Novel, highly potent inhibitor identified via virtual screening (2025 data) [4]. • Shows ~27x higher in vitro inhibitory potency than Midostaurin [4]. | | Quizartinib | Highly potent; specific IC50 not listed [5] | • Second-generation, highly selective type II FLT3 inhibitor [5]. • Approved for FLT3-ITD+ AML in combination therapy and as maintenance [5]. | | Midostaurin | Used as a benchmark (IC50 not listed) [4] [5] | • First-generation, multi-targeted inhibitor [5] [6]. • Approved for FLT3-mutated AML in combination with chemotherapy [5]. | | Gilteritinib | Potent; specific IC50 not listed [5] | • Second-generation, ATP-competitive type I inhibitor [5]. • Approved standard of care for FLT3-mutated relapsed/refractory AML [5]. | | PHI-101 | Potent; specific IC50 not listed [7] | • Third-generation inhibitor; active against multiple resistance mutations (e.g., F691L) [7]. |
The quantitative data in the table above are primarily derived from kinase inhibition assays, which measure a compound's ability to block the enzymatic activity of the target kinase.
The following diagram illustrates the primary signaling pathway driven by constitutively active mutant FLT3 and the point of inhibition for these drugs.
When comparing these inhibitors, potency is only one factor. Their clinical profile is defined by several other critical characteristics.
The workflow for developing and profiling a novel FLT3 inhibitor like FLIN-4 typically involves an integrated process of computational and experimental validation, as shown below.
The available information reveals active areas of research and some data limitations: